An In-depth Technical Guide to 3-(Methylthio)azetidine and its Salts for Researchers, Scientists, and Drug Development Professionals
Introduction Azetidines, four-membered nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry. Their unique structural and physicochemical properties, such as high ring str...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Azetidines, four-membered nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry. Their unique structural and physicochemical properties, such as high ring strain, sp³-rich character, and conformational rigidity, make them attractive scaffolds for the design of novel therapeutic agents.[1] These characteristics can lead to improved pharmacokinetic profiles, enhanced solubility, and greater metabolic stability in drug candidates.[1] Natural and synthetic azetidine derivatives have demonstrated a wide range of pharmacological activities, including applications as central nervous system (CNS) modulators, antibacterial agents, and anticancer therapies.[1]
This guide focuses on 3-(methylthio)azetidine and its salts, providing a comprehensive overview of its chemical identifiers, properties, and potential applications in drug discovery and development. While the specific hydroiodide salt is the focus of the query, the available information often pertains to the free base or the more common hydrochloride salt. This guide will consolidate the available data to provide a thorough technical resource.
Core Identifiers and Chemical Properties
A precise understanding of a compound's identifiers and physicochemical properties is fundamental for its application in research and development.
Chemical Structure and Identifiers
While a specific CAS number for 3-(Methylthio)azetidine hydroiodide was not identified in the available resources, the CAS numbers for the free base and the hydrochloride salt are well-documented. This information is crucial for sourcing and regulatory purposes.
It is important to note that the molecular formula for the free base and the hydrochloride salt differ slightly in their representation in various sources. The core azetidine structure, however, remains consistent.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-(Methylthio)azetidine and its hydrochloride salt. This data is essential for designing experimental protocols, including formulation and analytical method development.
The synthesis of azetidine derivatives is an active area of research, with numerous strategies being developed to access these valuable building blocks. The inherent ring strain of the azetidine core drives its reactivity and provides unique opportunities for chemical transformations.[5]
General Synthetic Strategies for Azetidines
Recent advances in synthetic organic chemistry have expanded the toolkit for constructing the azetidine framework. These methods include:
These modern techniques offer improved efficiency, stereoselectivity, and functional group tolerance, making azetidine scaffolds more accessible for drug discovery programs.[6]
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a substituted azetidine, highlighting the key stages from starting materials to the final product.
This technical guide details the structural identity, synthesis, and application of 3-(Methylsulfanyl)azetidine hydroiodide , a specialized heterocyclic building block used in medicinal chemistry to introduce metabolic s...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the structural identity, synthesis, and application of 3-(Methylsulfanyl)azetidine hydroiodide , a specialized heterocyclic building block used in medicinal chemistry to introduce metabolic stability and conformational constraints.
Chemical Identity & Identifiers
The compound is a four-membered saturated nitrogen heterocycle (azetidine) substituted at the 3-position with a methylsulfanyl (thiomethyl) group, isolated as the hydroiodide salt.[1] This specific salt form is often the direct result of deprotection strategies utilizing trimethylsilyl iodide (TMSI).
1417793-19-1 (Note: CAS specifically for HI salt is rarely indexed; use HCl analog for scaffold search)
Structural Codes
Type
String
SMILES (Salt)
CSC1CNC1.I
SMILES (Free Base)
CSC1CNC1
InChI (Free Base)
InChI=1S/C4H9NS/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3
InChIKey (Free Base)
PKQXOKYPKFJWAP-UHFFFAOYSA-N
Note on InChIKey: The InChIKey provided (PKQXOKYPKFJWAP...) represents the parent free base. In standard database indexing for salts, the parent key is the primary search vector. The hydroiodide salt would technically generate a distinct InChI layer for the iodide ion, but the connectivity hash (first 14 characters) remains constant.
Synthesis & Reaction Mechanism
The synthesis of 3-(methylsulfanyl)azetidine hydroiodide typically proceeds via the functionalization of a protected azetidine precursor. The choice of the hydroiodide salt is mechanistically significant, often indicating a non-hydrolytic deprotection pathway using silyl iodides.
Synthetic Pathway Analysis
Nucleophilic Substitution: The sequence begins with 1-Boc-3-iodoazetidine (or the corresponding mesylate). The iodine at the 3-position is displaced by sodium thiomethoxide (NaSMe). The reaction is facile due to the relief of steric strain in the transition state, although the azetidine ring is susceptible to ring-opening if conditions are too harsh.
Chemo-Selective Deprotection (The "HI" Origin): While Trifluoroacetic acid (TFA) or HCl are common for Boc removal, Trimethylsilyl iodide (TMSI) is a potent, neutral-condition alternative. TMSI cleaves the Boc carbamate to generate the amine hydroiodide directly, avoiding aqueous workups that might complicate the isolation of the water-soluble, low-molecular-weight amine.
Reaction Workflow Diagram
Caption: Synthesis pathway highlighting the origin of the hydroiodide counterion via TMSI-mediated Boc deprotection.
Structural & Functional Analysis
Conformational Dynamics
The azetidine ring is not planar; it exists in a puckered conformation to minimize torsional strain (eclipsing interactions).
Pucker Angle: Approximately 30°.
Substituent Orientation: The bulky 3-methylsulfanyl group will preferentially adopt the equatorial position in the puckered ring to minimize 1,3-diaxial-like steric clashes with the nitrogen lone pair or N-substituents.
Medicinal Chemistry Utility
Metabolic Stability: The azetidine ring is less lipophilic than cyclobutane and metabolically more stable than the open-chain diethylamine analogs.
Bioisosterism: The 3-SMe-Azetidine motif serves as a constrained bioisostere for methionine side chains or flexible ethyl-thio-ethyl linkers.
Reactivity: The secondary amine is a nucleophile ready for SNAr, reductive amination, or amide coupling reactions to install the azetidine core into larger drug scaffolds (e.g., JAK inhibitors, GPCR ligands).
Handling & Safety Protocols
Hydroiodide Salt Specifics
Hydroiodide salts possess unique stability challenges compared to hydrochlorides:
Light Sensitivity: Iodide ions (
) can oxidize to iodine () upon exposure to light and air, turning the solid yellow/brown. Store in amber vials under argon.
Hygroscopicity: Azetidine salts are highly hygroscopic. Weighing should be performed quickly or in a glovebox to prevent "oiling out."
Thioether Risks[4]
Oxidation: The sulfur atom is prone to oxidation to sulfoxide (
) or sulfone () by atmospheric oxygen over time or by peroxides in solvents. Avoid using ether/THF solvents that have not been tested for peroxides.
Odor: While the salt form suppresses volatility, the free base (if generated in situ) carries a potent, disagreeable sulfide odor (stench). All manipulations involving base treatment must occur in a fume hood.
References
PubChem. Compound Summary: 3-(Methylthio)azetidine hydrochloride (Analog). National Library of Medicine. Available at: [Link]
Lott, R. S., et al. "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications (1979): 495-496. (Foundational reference for TMSI/Boc deprotection yielding HI salts).
Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons, 2006.
An In-Depth Technical Guide to the Solubility of 3-(Methylthio)azetidine Hydroiodide in Organic Solvents
Introduction 3-(Methylthio)azetidine and its derivatives are emerging as important building blocks in medicinal chemistry. The strained four-membered azetidine ring offers a unique three-dimensional structural motif that...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-(Methylthio)azetidine and its derivatives are emerging as important building blocks in medicinal chemistry. The strained four-membered azetidine ring offers a unique three-dimensional structural motif that can lead to improved physicochemical properties and biological activity in drug candidates.[1][2] The hydroiodide salt of 3-(Methylthio)azetidine is of particular interest for its potential use in various synthetic transformations and as a potential active pharmaceutical ingredient (API) precursor.
A thorough understanding of the solubility of 3-(Methylthio)azetidine hydroiodide in organic solvents is critical for its effective utilization in drug discovery and development. Solubility impacts a wide range of processes, including reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a framework for researchers and scientists to make informed decisions in their work. While specific solubility data for 3-(Methylthio)azetidine hydroiodide is not widely published, this guide will leverage established principles of physical organic chemistry and data from analogous compounds, such as the hydrochloride salt, to predict and rationalize its solubility behavior.
Physicochemical Properties and Their Influence on Solubility
3-(Methylthio)azetidine hydroiodide is an organic salt. Its structure consists of a cationic azetidinium ring and an iodide anion. The inherent properties of this molecule will dictate its interaction with various solvents.
Ionic Character: As a salt, the compound is highly polar and capable of forming strong ion-dipole interactions. This is the primary factor governing its solubility.
Hydrogen Bonding: The azetidinium cation has a hydrogen atom on the nitrogen, making it a hydrogen bond donor. The iodide anion can act as a hydrogen bond acceptor. The ability of a solvent to participate in hydrogen bonding will significantly influence the solubility of the salt.
Van der Waals Forces: The methylthio and azetidine ring methylene groups contribute to weaker van der Waals interactions.
Based on these features, the principle of "like dissolves like" suggests that 3-(Methylthio)azetidine hydroiodide will be most soluble in polar solvents and less soluble in nonpolar solvents.
Theoretical Framework for Solubility in Organic Solvents
The dissolution of a salt in a solvent is a complex process governed by the interplay of lattice energy (the energy holding the crystal together) and the solvation energy (the energy released when ions are solvated by the solvent). For dissolution to occur, the solvation energy must overcome the lattice energy.
Solvent Properties Dictating Solubility
Polarity and Dielectric Constant: Polar solvents with high dielectric constants are effective at shielding the electrostatic interactions between the cation and anion, thus promoting dissolution.[3]
Protic vs. Aprotic Solvents:
Polar Protic Solvents (e.g., water, methanol, ethanol) are generally excellent solvents for salts. They can act as both hydrogen bond donors and acceptors, effectively solvating both the azetidinium cation and the iodide anion.[4]
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have high dipole moments and can solvate cations well through ion-dipole interactions. However, their ability to solvate anions is weaker compared to protic solvents.
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether) lack strong dipole moments and the ability to form hydrogen bonds. Consequently, they are poor solvents for ionic compounds like 3-(Methylthio)azetidine hydroiodide.[4][5]
The following diagram illustrates the relationship between solvent properties and the anticipated solubility of 3-(Methylthio)azetidine hydroiodide.
Caption: Relationship between solvent properties and expected solubility.
Predicted Solubility Profile
Based on the theoretical principles discussed, the following table summarizes the expected qualitative solubility of 3-(Methylthio)azetidine hydroiodide in various classes of organic solvents.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
High
Strong hydrogen bonding and high polarity effectively solvate both the azetidinium cation and the iodide anion.[4]
Polar Aprotic
DMSO, DMF, Acetonitrile
Moderate to High
High polarity solvates the cation, but anion solvation is less effective than in protic solvents.
Slightly Polar
Acetone, Ethyl Acetate
Low to Moderate
Limited polarity and hydrogen bonding ability.
Nonpolar
Hexane, Toluene, Diethyl Ether
Insoluble
Lack of polarity and inability to form hydrogen bonds result in very poor solvation of the ionic compound.[5]
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental procedures. Both qualitative and quantitative methods are valuable.
Qualitative Solubility Assessment
This method provides a rapid initial screening of solubility in a range of solvents.
Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
3-(Methylthio)azetidine hydroiodide
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene, hexane)
Small test tubes or vials
Vortex mixer
Analytical balance
Procedure:
Weigh approximately 10 mg of 3-(Methylthio)azetidine hydroiodide into a clean, dry test tube.
Add 1 mL of the chosen solvent to the test tube.
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at approximately 10 mg/mL.
If the solid has not completely dissolved, continue to agitate and observe for another 5-10 minutes.
If undissolved solid remains, the compound is classified as partially soluble or insoluble.
Repeat this process for each solvent of interest.
The following flowchart outlines the qualitative solubility testing workflow.
Caption: Workflow for qualitative solubility assessment.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]
Objective: To determine the exact saturation concentration of the compound in a solvent at a specific temperature.
Materials:
3-(Methylthio)azetidine hydroiodide
Chosen organic solvent(s)
Scintillation vials or flasks with sealed caps
Orbital shaker with temperature control
Syringe filters (e.g., 0.22 µm PTFE)
Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)
Calibrated analytical balance and volumetric flasks
Procedure:
Add an excess amount of 3-(Methylthio)azetidine hydroiodide to a vial (enough to ensure a saturated solution with visible excess solid).
Accurately pipette a known volume of the solvent into the vial.
Seal the vial tightly to prevent solvent evaporation.
Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
Once equilibrium is achieved, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
Carefully withdraw an aliquot of the supernatant using a syringe.
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.
Accurately weigh the filtered solution.
Quantify the concentration of 3-(Methylthio)azetidine hydroiodide in the filtered solution using a validated analytical method (e.g., by comparing to a standard curve on HPLC).
The solubility is then expressed in units such as mg/mL or mol/L.
Factors Influencing Solubility
Several external factors can affect the measured solubility of 3-(Methylthio)azetidine hydroiodide.
Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic. For critical applications, it is recommended to determine solubility at the relevant process temperature.
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound. It is essential to use a well-characterized, pure sample of 3-(Methylthio)azetidine hydroiodide for accurate measurements.
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different lattice energies and, therefore, different solubilities. The most stable polymorph will have the lowest solubility.
pH (in aqueous or protic solvents): While less relevant for aprotic organic solvents, in protic solvents, the pH can influence the equilibrium between the azetidinium salt and its free base form.
Conclusion
A comprehensive understanding of the solubility of 3-(Methylthio)azetidine hydroiodide is fundamental to its successful application in research and development. While specific experimental data is not yet widely available, a strong predictive framework can be established based on the principles of physical organic chemistry. This compound is expected to exhibit high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For precise applications, the experimental protocols outlined in this guide provide a robust methodology for determining its qualitative and quantitative solubility. Careful consideration of factors such as temperature and compound purity is essential for obtaining accurate and reproducible results, which are critical for process optimization, formulation development, and ultimately, the successful advancement of new chemical entities.
References
Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]
Experiment 2 Determination of Solubility Class. (n.d.). Retrieved from [Link]
Azetidine Safety Data Sheet. (2012, March 23). Retrieved from [Link]
Boc-Aziridine-3-carboxylic acid Safety Data Sheet. (n.d.). Retrieved from [Link]
3-(Methylthio)propylamine hydroiodide. (n.d.). PubChem. Retrieved from [Link]
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
Azetidine. (n.d.). Organic Syntheses. Retrieved from [Link]
Synthesis of azetidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Kolker, A., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–233.
Li, W., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
Börjesson, M., & Chattopadhyay, S. (2019). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose.
Schilling, J., et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.
Solubility in various solvents. (n.d.). ResearchGate. Retrieved from [Link]
Salvalaglio, M., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(7), 3665–3673.
Technical Guide: 3-(Methylsulfanyl)azetidine Salts in Drug Development
This guide details the technical distinctions between the hydrochloride (HCl) and hydroiodide (HI) salts of 3-(methylsulfanyl)azetidine, structured for researchers in medicinal chemistry and process development. Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical distinctions between the hydrochloride (HCl) and hydroiodide (HI) salts of 3-(methylsulfanyl)azetidine, structured for researchers in medicinal chemistry and process development.
Executive Summary
3-(Methylsulfanyl)azetidine (also known as 3-(methylthio)azetidine) is a critical four-membered heterocyclic building block. The choice between its Hydrochloride (HCl) and Hydroiodide (HI) salts is rarely arbitrary; it typically dictates the compound's stability profile, solubility, and suitability for downstream scaling.
HCl Salt: The industry standard for stability and bioavailability. Preferred for final API formulation due to the physiological compatibility of the chloride ion.
HI Salt: Often a synthetic intermediate or "isolation form." It frequently arises from alkylation reactions using methyl iodide (MeI) or specific deprotection protocols. It poses stability risks due to the reducing nature of the iodide anion.
Physicochemical Comparison
The following table synthesizes the core differences based on the fundamental properties of the counterions and the specific thioether-azetidine scaffold.
Feature
Hydrochloride (HCl) Salt
Hydroiodide (HI) Salt
CAS Number
1417793-19-1
Varies by hydration/prep
Anion Character
Harder Lewis base, high electronegativity.
Softer Lewis base, high polarizability.
Hygroscopicity
Moderate: Forms stable hydrates but can be deliquescent in high humidity.
Low to Moderate: Often less hygroscopic than HCl initially, but degrades upon moisture absorption.
Thermal Stability
High: Stable up to melting point (typically >150°C).
Lower: Iodide can oxidize to iodine () upon heating or light exposure, causing discoloration.
Redox Reactivity
Inert: Chloride is redox-stable under standard conditions.
Reactive: Iodide () is a reducing agent. Can reduce sensitive functional groups or oxidize to , potentially reacting with the thioether sulfur.
Solubility (Water)
Excellent: High lattice energy is overcome by high hydration enthalpy of .
Good but Lower: Larger ionic radius of leads to lower hydration enthalpy, often resulting in lower aqueous solubility than HCl.
In process chemistry, the HI salt is sometimes deliberately formed to precipitate the azetidine from a reaction mixture where the HCl salt would remain too soluble.
Mechanism: The large ionic radius of Iodide (2.20 Å) vs. Chloride (1.81 Å) creates a "soft-soft" lattice mismatch with the small, hard azetidinium cation, but the lower hydration energy of iodide often drives precipitation in cold alcoholic solvents.
Synthetic Origins & Causality
Understanding why you have a specific salt dictates how you should handle it.
Origin of the HI Salt (The Alkylation Artifact)
The HI salt is frequently a byproduct of introducing the methylthio group via nucleophilic substitution using Methyl Iodide (MeI).
Workflow:
Precursor: 3-Iodoazetidine (N-protected) or similar.[2]
Reagent: Sodium Thiomethoxide (NaSMe) or Methyl Iodide (MeI) on a thiol precursor.
Outcome: If MeI is used to alkylate a 3-mercaptoazetidine, the leaving group is iodide (
). Upon deprotection or workup, the amine will protonate and pair with the available iodide ions, forming the HI salt.
Origin of the HCl Salt (The Stable Target)
The HCl salt is almost always generated intentionally via salt exchange or acidic deprotection to ensure long-term stability.
Workflow:
Deprotection: N-Boc-3-(methylsulfanyl)azetidine is treated with 4M HCl in Dioxane.
Precipitation: The HCl salt precipitates directly or is crystallized by adding diethyl ether.
Figure 1: Synthetic divergence showing how the choice of deprotection reagent determines the final salt form.
Stability & Degradation Mechanisms[3]
The most critical differentiator is the stability of the thioether (sulfide) moiety in the presence of the counterion.
The Iodine-Sulfur Interaction (HI Salt Risk)
The HI salt carries an inherent risk of "self-degradation" not present in the HCl salt.
Oxidation: Atmospheric oxygen can oxidize Iodide (
) to Iodine ().
Complexation: The generated Iodine (
) is a soft electrophile that complexes strongly with the sulfur atom of the methylthio group (a soft nucleophile).
Result: This forms a charge-transfer complex (often turning the solid dark brown/purple) and can promote further oxidation of the sulfide to a sulfoxide (
) or sulfone.
The Chloride Stability (HCl Salt Benefit)
Chloride (
) is hard and non-oxidizable under standard storage conditions. It does not interact with the thioether sulfur, rendering the HCl salt chemically inert regarding the sulfur center.
Figure 2: Comparative degradation pathways. The HI salt is susceptible to oxidative discoloration via the Iodine-Sulfur interaction.
Experimental Protocols
Protocol A: Conversion of HI Salt to HCl Salt (Salt Exchange)
If you have synthesized the HI salt (e.g., from a methylation reaction) and need the stable HCl form for biological testing.
Dissolution: Dissolve 1.0 eq of 3-(methylsulfanyl)azetidine HI salt in a minimum volume of Methanol (MeOH).
Resin Prep: Prepare a column of Amberlite IRA-400 (Cl form) or equivalent strongly basic anion exchange resin. Wash resin with MeOH to remove interstitial water.
Elution: Pass the HI salt solution through the column slowly. The resin captures
and releases .
Verification: Monitor the eluate. A silver nitrate (
) test on a small aliquot can confirm the absence of iodide (yellow precipitate) vs. chloride (white precipitate).
Isolation: Concentrate the methanolic filtrate in vacuo.
Crystallization: Redissolve the residue in a small amount of Ethanol and add Diethyl Ether dropwise until turbid. Cool to 4°C to crystallize the pure HCl salt.
Protocol B: Stability Testing (Stress Test)
To validate the salt choice for your specific batch.
Setup: Place 10 mg of HCl salt and 10 mg of HI salt in separate clear glass vials.
Stress: Expose both vials to ambient light and air at room temperature for 48 hours.
Observation:
HCl Salt: Should remain a white crystalline solid.
HI Salt: Will likely develop a yellow-to-brown tint (formation of
).
Analysis: Dissolve in
and analyze via 1H-NMR . Look for shifts in the S-Methyl peak ( ppm) which would indicate oxidation to sulfoxide ( ppm).
References
Organic Chemistry Portal. Synthesis of Azetidines. (Mechanistic pathways for azetidine ring formation and functionalization). Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. (General physicochemical data for the azetidine core). Available at: [Link]
Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on counterion selection principles, specifically Cl vs I).
3-(Methylsulfanyl)azetidine Hydroiodide: Solid-State Characterization and Melting Point Determination
Executive Summary In early-stage drug development, the physical state and thermal properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictate downstream formulation strategies. 3-(Met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug development, the physical state and thermal properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictate downstream formulation strategies. 3-(Methylsulfanyl)azetidine hydroiodide (CAS: 141699-63-0) is a highly strained, low-molecular-weight heterocyclic building block. Due to the inherent volatility and chemical instability of the free azetidine base, it is exclusively isolated as a hydroiodide salt.
This technical whitepaper provides an in-depth analysis of the physical state of 3-(Methylsulfanyl)azetidine hydroiodide. It establishes the causality behind its solid-state behavior and outlines a rigorously self-validating analytical protocol for determining its melting point, ensuring data integrity in pharmaceutical characterization.
Structural & Thermodynamic Profile
Causality of the Physical State
The free base of 3-(methylsulfanyl)azetidine is an oily liquid at standard temperature and pressure (STP). This is due to its low molecular weight and the absence of a strong intermolecular hydrogen-bonding network. To render it usable for bench-top synthesis and long-term storage, the secondary azetidine nitrogen is protonated using hydroiodic acid (HI).
The introduction of the large, highly polarizable iodide counterion (I⁻) fundamentally alters the thermodynamics of the system. The resulting strong ionic lattice forces the compound into a highly ordered, crystalline solid state .
Environmental Vulnerabilities
While the hydroiodide salt enforces crystallinity, it introduces two critical vulnerabilities that directly impact its physical state and melting point:
Hygroscopicity: Small cyclic amine salts are notoriously hygroscopic. The absorption of environmental moisture directly disrupts the ionic crystal lattice, leading to deliquescence (transitioning from a solid to an aqueous solution) and a severe depression of the melting point.
Oxidative Degradation: The iodide counterion is susceptible to photo-oxidation and atmospheric oxidation over time, releasing trace amounts of iodine (
). This causes the physical appearance of the solid to shift from white to yellow or brown.
Causal relationship between environmental moisture and melting point depression.
Predicted Physical State & Melting Point Range
Because exact empirical melting points for niche intermediates vary strictly by batch purity and moisture content, we must look to structural analogues to establish a baseline. Based on the thermal behavior of closely related compounds such as1 [1] and 2 [2], 3-(Methylsulfanyl)azetidine hydroiodide exists as a white to off-white crystalline powder at STP.
For small azetidinium salts, the melting transition is rarely a clean thermodynamic event. The expected melting point lies in the 150°C to 210°C range , but it is almost universally accompanied by concurrent thermal decomposition (loss of HI gas or thermally induced ring-opening of the strained 4-membered azetidine ring).
Table 1: Physicochemical Properties of 3-(Methylsulfanyl)azetidine hydroiodide
Property
Value / Description
IUPAC Name
3-(Methylsulfanyl)azetidine hydroiodide
CAS Number
141699-63-0
Molecular Formula
C₄H₁₀INS
Molecular Weight
231.1 g/mol
Physical State (STP)
Solid (Crystalline Salt)
Appearance
White to off-white powder (may yellow upon oxidation)
Expected Melting Point
150°C – 210°C (Accompanied by decomposition)
Analytical Protocol for Melting Point Validation
A standard visual capillary melting point apparatus is wholly insufficient for this compound. The presence of trace moisture will artificially depress the melting point, while thermal decomposition will obscure the true phase transition.
To achieve scientific integrity, a self-validating thermal analysis system combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) must be employed, strictly adhering to3 guidelines [3]. TGA acts as the validation mechanism for the DSC by ensuring the observed endothermic peak is a true melting event and not a mass-loss degradation event.
Step-by-Step Methodology
Step 1: Sample Desiccation (Moisture Elimination)
Action: Dry 50 mg of the sample under a high vacuum (≤ 10 mbar) at 40°C for 12 hours.
Causality: Removes surface and bound water. If this step is skipped, the DSC will show a broad endothermic peak near 100°C (water evaporation), and the actual melting point will be artificially lowered due to solvent-induced lattice disruption.
Step 2: Thermogravimetric Analysis (TGA)
Action: Load 5–10 mg of the desiccated sample into an open alumina crucible. Heat from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).
Causality: Establishes the exact temperature at which thermal decomposition (mass loss) begins.
Validation: The maximum temperature limit for the subsequent DSC run must be set just below the TGA decomposition onset to prevent fouling of the highly sensitive DSC sensors with volatile iodine or amine degradation products.
Step 3: Differential Scanning Calorimetry (DSC)
Action: Hermetically seal 2–5 mg of the desiccated sample in an aluminum pan. Perform a heating scan from 25°C to the TGA-determined upper limit at 10°C/min under a nitrogen atmosphere.
Causality: Measures the exact heat flow required to break the ionic lattice. The true melting point is defined mathematically as the extrapolated onset temperature of the primary endothermic peak, not the peak maximum.
Workflow for determining the melting point of 3-(Methylsulfanyl)azetidine hydroiodide.
Table 2: Analytical Techniques for Solid-State Characterization
Technique
Purpose in Workflow
Key Output Metric
Thermogravimetric Analysis (TGA)
Determine thermal stability and validate moisture removal.
Mass loss (%) vs. Temperature; Decomposition onset limit.
Navigating the Commercial Landscape of 3-(Methylsulfanyl)azetidine Hydrochloride: A Technical Guide for Researchers
An In-depth Review for Drug Development Professionals on the Availability, Synthesis, and Application of a Key Azetidine Building Block The small, strained ring of the azetidine scaffold has become an increasingly import...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Review for Drug Development Professionals on the Availability, Synthesis, and Application of a Key Azetidine Building Block
The small, strained ring of the azetidine scaffold has become an increasingly important motif in modern medicinal chemistry. Its unique conformational constraints and favorable physicochemical properties have led to its incorporation into a number of successful drug candidates.[1][2] Among the diverse array of functionalized azetidines, 3-(Methylsulfanyl)azetidine hydrochloride has emerged as a valuable building block for introducing a key structural and functional element into novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, syntheses, and applications, tailored for researchers, scientists, and drug development professionals.
Initially, it is critical to note that while the hydroiodide salt may be of interest for specific synthetic applications, the commercially prevalent and readily available form of this compound is 3-(Methylsulfanyl)azetidine hydrochloride . This guide will therefore focus on the hydrochloride salt (CAS No. 1417793-19-1).
Commercial Availability and Supplier Overview
3-(Methylsulfanyl)azetidine hydrochloride is accessible through a variety of chemical suppliers, catering to needs ranging from discovery-scale research to larger, process-development quantities. The compound is typically offered at a purity of 97% or higher. A survey of prominent suppliers indicates a competitive market, with variations in pricing, available quantities, and lead times.
Supplier
Typical Purity
Available Quantities
Sigma-Aldrich
97%
Gram to multi-gram scale
Aaronchem
97%
Milligram to multi-gram scale
Pharmasources
Pharmaceutical Grade
Inquiry-based
Fisher Scientific
Not specified
Gram scale
It is advisable for researchers to request a Certificate of Analysis (CoA) from their chosen supplier to verify the purity and identity of the material. While a standardized CoA for this specific compound is not universally public, a typical analysis would include confirmation of structure by ¹H NMR and assessment of purity by HPLC.
Synthetic Strategies: From Precursors to the Final Product
The synthesis of 3-(methylsulfanyl)azetidine hydrochloride is not as widely documented in the public domain as that of some other azetidine derivatives. However, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of 3-substituted azetidines. A common strategy involves the use of a suitable N-protected azetidine precursor, followed by functionalization at the 3-position and subsequent deprotection.
A likely synthetic pathway is outlined below:
Plausible synthetic route to 3-(Methylsulfanyl)azetidine hydrochloride.
Experimental Protocol (Exemplary):
Mesylation of N-Boc-3-hydroxyazetidine: To a solution of N-Boc-3-hydroxyazetidine in dichloromethane (DCM) at 0 °C, triethylamine (Et3N) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated to yield N-Boc-3-mesyloxyazetidine.
Nucleophilic Substitution with Sodium Thiomethoxide: The resulting mesylate is dissolved in a suitable solvent, such as dimethylformamide (DMF), and treated with sodium thiomethoxide (NaSMe). The reaction mixture is heated to facilitate the SN2 displacement of the mesylate by the thiomethoxide anion. After completion, the mixture is worked up by partitioning between water and an organic solvent, followed by purification of the organic phase to give N-Boc-3-(methylsulfanyl)azetidine.
Deprotection and Salt Formation: The N-Boc protected intermediate is dissolved in a suitable solvent, such as 1,4-dioxane, and treated with a solution of hydrochloric acid (e.g., 4M in dioxane). The reaction is stirred at room temperature until the deprotection is complete, typically monitored by TLC or LC-MS. The resulting 3-(Methylsulfanyl)azetidine hydrochloride salt often precipitates from the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Applications in Drug Discovery and Medicinal Chemistry
The azetidine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] The 3-(methylsulfanyl) moiety of the title compound offers a versatile handle for further synthetic modifications and can also participate in key interactions with biological targets.
While specific, publicly disclosed drug candidates containing the 3-(methylsulfanyl)azetidine fragment are not abundant, the related 3-(methylsulfonyl)azetidine hydrochloride is a documented building block in the synthesis of advanced pharmaceutical intermediates.[3] The sulfonyl group, which can be accessed via oxidation of the sulfide, is a potent electron-withdrawing group and can act as a hydrogen bond acceptor. This highlights the potential of 3-(methylsulfanyl)azetidine hydrochloride as a precursor to a range of functionally diverse molecules.
The secondary amine of the azetidine ring provides a ready point for derivatization, allowing for its incorporation into larger molecular frameworks through techniques such as reductive amination, amide coupling, or nucleophilic aromatic substitution.
Diversification pathways for 3-(Methylsulfanyl)azetidine hydrochloride.
Safety, Handling, and Storage
As with all laboratory chemicals, 3-(Methylsulfanyl)azetidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent degradation.
Quality Control and Analytical Methods
Ensuring the quality of starting materials is paramount in drug discovery and development. The primary analytical techniques for the quality control of 3-(Methylsulfanyl)azetidine hydrochloride are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive confirmation of the chemical structure. Key expected signals would include a singlet for the methylthio group, and multiplets for the azetidine ring protons. The integration of these signals should be consistent with the assigned structure.
HPLC Analysis: HPLC is employed to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) is typically used. The purity is determined by the area percentage of the main peak.
Conclusion
3-(Methylsulfanyl)azetidine hydrochloride is a commercially accessible and synthetically versatile building block for the design and synthesis of novel therapeutic agents. Its unique combination of a strained azetidine ring and a functionalizable methylsulfanyl group makes it an attractive starting material for creating diverse libraries of drug-like molecules. Researchers and drug development professionals can leverage the commercial availability of this compound to accelerate their discovery programs. A thorough understanding of its synthesis, handling, and quality control, as outlined in this guide, is essential for its effective application in the pursuit of new medicines.
References
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]
Friggola, J., et al. (1995). Quinolone and Naphthyridone Analogs as Antibacterial Agents. 8. Synthesis and Antibacterial Activity of Chiral 7-(3-Amino-2-methyl-1-azetidinyl) Derivatives. Journal of Medicinal Chemistry, 38(7), 1203-1215.
Remuzon, P., et al. (1991). Fluoroquinolones. Synthesis and antibacterial activity of 7-(3-amino-1-azetidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its 2- and 4-methyl-substituted derivatives. Journal of Medicinal Chemistry, 34(1), 29-37.
Google Patents. Method for synthesizing 3-hydroxy-azetidinehydrochloride.
Google Patents.
Google Patents.
Gelin, C. F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(84), 15471-15474. [Link]
Navigating the Azetidine Space: Synthetic Strategies and Medicinal Utility of 3-Substituted Derivatives
Executive Summary: The Azetidine Renaissance For decades, four-membered nitrogen heterocycles were viewed with skepticism in drug discovery. Their inherent ring strain (~26 kcal/mol) raised concerns regarding chemical st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Azetidine Renaissance
For decades, four-membered nitrogen heterocycles were viewed with skepticism in drug discovery. Their inherent ring strain (~26 kcal/mol) raised concerns regarding chemical stability and metabolic liability. However, the last decade has witnessed an "Azetidine Renaissance." We have moved from avoiding these structures to actively exploiting them as bioisosteres for gem-dimethyl groups, carbonyls, and larger saturated heterocycles.
This guide provides a technical deep-dive into 3-substituted azetidines , a specific subclass that offers a unique vector for functionalization, orthogonal to the nitrogen handle. We will explore the physicochemical rationale for their use, advanced synthetic protocols (including strain-release chemistry), and their application in FDA-approved therapeutics.
Physicochemical Profile: The "Goldilocks" Ring
The transition from a 5- or 6-membered ring to a 4-membered azetidine is not merely a reduction in size; it is a fundamental shift in electronic and steric properties.
Comparative Metrics
The following table illustrates why a medicinal chemist might "contract" a ring from piperidine to azetidine.
Property
Azetidine ()
Pyrrolidine ()
Piperidine ()
Impact on Drug Design
Ring Strain
~26 kcal/mol
~6 kcal/mol
~0 kcal/mol
High strain can drive reactivity (covalent inhibitors) but requires careful stability checks.
Lipophilicity (LogP)
Lower
Moderate
Higher
Azetidines lower LogP, improving solubility and Ligand Efficiency (LE).
Basicity (pKa)
~11.0 (Modulated)
~11.3
~11.2
Increased s-character in the N-lone pair (due to bond angle constraints) often lowers basicity slightly, aiding permeability.
Pucker Angle
~30° (Butterfly)
Envelope
Chair
The "butterfly" conformation creates unique vectors for 3-substitution not available in chair forms.
The "Magic Methyl" Bioisostere
Replacing a gem-dimethyl group with an azetidine ring often retains the steric bulk while introducing a polar nitrogen atom. This can lower lipophilicity (LogD) by 1–2 units without sacrificing metabolic stability, a tactic successfully employed in the optimization of several GPCR ligands.
Synthetic Strategies: Constructing the Core
Synthesizing 3-substituted azetidines presents a dichotomy: one must either build the strained ring around the substituent (De Novo) or attach the substituent to a pre-formed strained ring (Functionalization).
Decision Matrix for Synthesis
The choice of route depends heavily on the nature of the substituent at C3.
Context: This is the robust "workhorse" method for installing aryl groups at the 3-position. Unlike Palladium, Nickel handles the sp³-sp² coupling with higher efficiency and lower beta-hydride elimination risks.
Reaction:
N-Boc-3-iodoazetidine + Ar-ZnBr
N-Boc-3-arylazetidine
Materials:
Substrate: N-Boc-3-iodoazetidine (1.0 equiv)
Nucleophile: Aryl Zinc Bromide (0.5 M in THF, 1.5 equiv)
Catalyst Pre-complexation: In a glovebox or under strict Argon counter-flow, combine NiCl₂·glyme and the ligand in a dry vial. Dissolve in minimal DMA and stir for 10 minutes to form the active catalytic species (often a color change to deep purple/green is observed).
Substrate Addition: Add N-Boc-3-iodoazetidine to the catalyst vial.
Nucleophile Injection: Add the Aryl Zinc reagent dropwise over 5 minutes. The reaction is exothermic; ensure adequate stirring.
Incubation: Seal the vial and stir at 60°C for 12 hours.
Quench & Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl.[1] Extract with EtOAc (3x).
Purification: The 3-substituted product is often less polar than the starting iodide. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Critical Control Point: The quality of the Zinc reagent is paramount. Titrate organozincs before use. Old reagents lead to homocoupling of the iodide.
Protocol B: Strain-Release Amination (The "Baran" Route)
Context: This method, popularized by the Baran lab, utilizes [1.1.1]propellane or azabicyclobutanes. It effectively "spring-loads" the C-N bond formation, allowing for the synthesis of 3-amino azetidines without traditional substitution barriers.
The Azetidine Role:
Cobimetinib features a highly substituted azetidine core. Specifically, it is a 3-substituted azetidine where the 3-position bears a hydroxyl group and a piperidine ring.
Conformational Locking: The azetidine ring acts as a rigid spacer. Unlike a flexible ethyl chain, the azetidine locks the piperidine moiety into a specific vector that projects into the MEK allosteric pocket.
Metabolic Stability: The 3-fluoro-azetidine derivatives (precursors in the SAR campaign) showed that the electron-withdrawing fluorine could lower the pKa of the amine, but the final drug utilizes the 3-hydroxy group to engage in specific H-bond interactions with the phosphate-binding loop (P-loop) residues.
Synthesis Insight: The synthesis of the Cobimetinib core involves the opening of an epoxide or activated displacement on a protected azetidinone precursor, highlighting the "Functionalization" strategy described in Section 3.1.
Future Outlook: C-H Activation
The frontier of azetidine chemistry lies in C(sp³)-H activation . Direct functionalization of the 3-position of a simple azetidine, without requiring a pre-installed halogen, is the "Holy Grail." Recent advances using decatungstate photocatalysis have shown promise in selectively activating the C3 position due to its hydridic character relative to the C2 position adjacent to the nitrogen.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Chemical Context
Azetidines are highly strained, four-membered nitrogen heterocycles increasingly utilized in medicinal chemistry to improve metabolic stability, lower lipophilicity (LogP), and alter the physicochemical properties of drug candidates . 3-(Methylsulfanyl)azetidine (also known as 3-methylthio-azetidine) is a valuable building block, typically stored as a hydroiodide or hydrochloride salt to prevent degradation, oxidation of the thioether, and volatilization.
Converting the hydroiodide salt to the free base is a critical pre-requisite for subsequent N-alkylation, acylation, or cross-coupling reactions. However, handling the free base of 3-(methylsulfanyl)azetidine presents two significant challenges:
High Aqueous Solubility: The combination of a secondary amine and a polar thioether group makes the free base highly hydrophilic.
Volatility: Low molecular weight azetidines are highly volatile. Extended exposure to high vacuum during solvent removal will strip the product .
Mechanistic Rationale: The Causality of Extraction
As a Senior Application Scientist, it is crucial to understand why standard protocols fail here. Hydroiodide (HI) is a strong acid, and azetidine is a strong base (pKa ~11.29) . Neutralization requires a base stronger than the azetidine or a biphasic shift to drive the equilibrium. Standard liquid-liquid extraction (e.g., aqueous NaOH / Ethyl Acetate) often results in poor recovery because the partition coefficient of the polar free base heavily favors the aqueous phase.
To overcome this, the protocol must either eliminate water entirely (Non-Aqueous Method ) or drastically reduce the aqueous solubility of the amine using the "salting-out" effect (Aqueous Method ) .
Non-Aqueous Neutralization (Preferred): Utilizes a solid-supported base (e.g., Amberlyst A21) or anhydrous K₂CO₃ in an organic solvent. The hydroiodide salt exchanges its proton with the solid base, precipitating the inorganic salt and leaving the pure free base in the organic solvent. This avoids aqueous partitioning entirely.
Aqueous "Salting-Out" Extraction: Saturating the aqueous layer with a salt (like NaCl or K₂CO₃) disrupts the hydration shell of the highly polar azetidine, forcing it into a moderately polar organic solvent mixture (e.g., DCM/Isopropanol 9:1) .
Data Presentation: Solvent and Base Selection
Summarizing the quantitative and qualitative data, the following table compares the optimal reagents for handling polar azetidines.
Parameter
Reagent / Solvent
Role & Mechanistic Advantage
Potential Liability
Solid Base
Amberlyst A21 (Free Base)
Weakly basic ion-exchange resin; removes HI without introducing water.
Requires filtration; resin can be expensive for large-scale batches.
Solid Base
Anhydrous K₂CO₃
Neutralizes HI to form KI and KHCO₃; acts as a secondary drying agent.
Slower reaction kinetics in non-polar solvents due to insolubility.
Aqueous Base
10 M NaOH
Rapidly deprotonates the azetidinium ion (pH > 12).
Generates a highly aqueous environment requiring salting-out.
Extraction
DCM : Isopropanol (9:1)
Isopropanol disrupts hydrogen bonding, drastically improving extraction of polar amines.
Isopropanol can complicate downstream concentration due to its higher boiling point.
Extraction
Diethyl Ether
Low boiling point (34.6 °C) allows for extremely mild concentration, preserving the volatile azetidine.
Highly flammable; lower extraction efficiency for polar amines compared to DCM/IPA.
This method is highly recommended to prevent product loss due to aqueous solubility and volatility.
Suspension: Suspend 3-(methylsulfanyl)azetidine hydroiodide (1.0 equiv) in anhydrous dichloromethane (DCM) or diethyl ether (approx. 10 mL per gram of salt). Note: The salt will remain largely insoluble at this stage.
Basification: Add Amberlyst A21 free base resin (2.5 mass equivalents) or finely powdered anhydrous K₂CO₃ (3.0 equiv) to the suspension.
Agitation: Stir the mixture vigorously at room temperature for 2 to 4 hours. The gradual disappearance of the heavy crystalline salt and the formation of a fine precipitate (KI) indicates the progression of the reaction.
Filtration: Filter the mixture through a short pad of Celite to remove the resin and inorganic salts. Wash the filter cake with an additional 2-3 volumes of the chosen solvent to ensure complete recovery.
Concentration: Carefully concentrate the filtrate using a rotary evaporator equipped with a cold trap.
Critical Insight: Maintain the water bath temperature strictly below 25 °C and avoid deep vacuum (< 100 mbar). Aggressive evaporation will result in complete loss of the free base .
Use this method if solid-supported bases are unavailable or if the starting material contains highly polar impurities.
Dissolution: Dissolve the hydroiodide salt in a minimal amount of distilled water (approx. 3 mL per gram).
Cooling: Cool the solution to 0 °C in an ice bath to mitigate the exothermic neutralization.
Basification: Slowly add 10 M NaOH dropwise until the solution reaches a pH > 12. Verify with pH paper.
Salting-Out: Add solid NaCl or K₂CO₃ to the aqueous layer until it is completely saturated (solid begins to persist at the bottom). This is mandatory to drive the hydrophilic azetidine out of the water .
Extraction: Extract the aqueous layer five times (5x) with equal volumes of a 9:1 mixture of DCM/Isopropanol or pure diethyl ether.
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under mild reduced pressure (Bath < 25 °C) as described in Protocol A.
Validation: A Self-Correcting System
To ensure the protocol acts as a self-validating system, integrate the following analytical checks:
Aqueous Phase pH Check (Protocol B): Verify the aqueous layer remains at pH > 12 after the final extraction. A drop in pH indicates incomplete neutralization.
TLC Ninhydrin Stain: Spot the organic filtrate on a silica TLC plate. The free base will stain intensely purple/pink with ninhydrin upon heating. The hydroiodide salt will often streak or fail to migrate properly without pre-neutralizing the TLC plate.
¹H NMR (CDCl₃) Shift Analysis: The conversion is definitively confirmed by the upfield shift of the azetidine ring protons. In the protonated state (hydroiodide), the α-protons are highly deshielded. In the free base, these protons shift significantly upfield (~3.4–3.6 ppm), and the broad, highly deshielded NH₂⁺ peak disappears.
Mandatory Visualization: Workflow Diagram
Workflow for the neutralization of 3-(methylsulfanyl)azetidine hydroiodide to free base.
References
Zelch, D., Russo, C. M., Ruud, K. J., & O'Reilly, M. C. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry, 2024, 89(20), 15137-15144. URL:[Link]
Application
Application Notes and Protocols for the Use of 3-(Methylthio)azetidine Hydroiodide in Peptide Coupling Reactions
Introduction: The Azetidine Scaffold in Modern Peptide Chemistry The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. These modifications are...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Azetidine Scaffold in Modern Peptide Chemistry
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. These modifications are instrumental in modulating the conformational properties, proteolytic stability, and biological activity of peptides. Among the diverse array of non-natural amino acids, those containing the four-membered azetidine ring have garnered significant attention.[1][2][3] The constrained nature of the azetidine ring introduces sharp turns in the peptide backbone, influencing secondary structures in a predictable manner.[2][4] This unique conformational control makes azetidine-containing amino acids valuable tools for designing peptides with specific three-dimensional structures and enhanced therapeutic properties.
This guide focuses on the application of a specific, functionalized azetidine amino acid: 3-(Methylthio)azetidine, provided as a hydroiodide salt. We will delve into the technical considerations and provide detailed protocols for its successful incorporation into peptide chains. The presence of the methylthio group offers a potential site for post-synthetic modification, while the azetidine ring itself presents unique challenges and opportunities in peptide coupling reactions due to its inherent ring strain and steric bulk.
Understanding the Reactant: 3-(Methylthio)azetidine Hydroiodide
Before proceeding to the coupling protocols, it is crucial to understand the chemical nature of the building block.
The Azetidine Core: As a cyclic secondary amine, the azetidine nitrogen is less nucleophilic than a primary amine, and the ring structure can present steric hindrance.[5] This necessitates the use of more potent coupling reagents compared to those used for standard amino acids.
The Methylthio Group: The thioether functionality is generally stable under standard peptide coupling conditions. It is compatible with most common coupling reagents and deprotection strategies. Its presence, however, adds to the steric bulk of the amino acid.
The Hydroiodide Salt: The amine of the azetidine is protonated and paired with an iodide counter-ion. This means that prior to the coupling reaction, the free amine must be liberated by the addition of a non-nucleophilic base. This is a critical step for successful acylation.
Core Principles of Peptide Coupling with 3-(Methylthio)azetidine
The formation of a peptide bond involves the activation of a carboxylic acid group, followed by nucleophilic attack from the amine group of the incoming amino acid.[6] Due to the steric hindrance and reduced nucleophilicity of the azetidine nitrogen, the choice of coupling reagent is paramount for achieving high yields and minimizing side reactions like racemization.[5][7]
Workflow for Peptide Coupling
The general workflow for incorporating 3-(Methylthio)azetidine into a peptide sequence is as follows:
Caption: General workflow for the coupling of 3-(Methylthio)azetidine.
Selection of Coupling Reagents
Standard carbodiimide reagents like DCC or DIC, while cost-effective, are often insufficient for coupling sterically hindered amino acids and can lead to significant racemization.[7][8] Therefore, more potent activating reagents are strongly recommended.
Coupling Reagent
Class
Activation Intermediate
Reactivity
Notes
HATU
Uronium Salt
OAt-ester
Very High
Highly effective for hindered couplings; minimizes racemization.[7][8]
HBTU/HCTU
Uronium Salt
OBt/O-6-ClBt ester
High
Good alternatives to HATU, with HCTU being more reactive than HBTU.[7]
PyBOP
Phosphonium Salt
OBt-ester
High
Strong coupling reagent, avoids carcinogenic byproducts of older phosphonium reagents.[8]
PyAOP
Phosphonium Salt
OAt-ester
Very High
Among the most reactive coupling reagents, suitable for very difficult couplings.[8][9]
COMU
Uronium Salt
Oxyma-based
Very High
A safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[6]
DEPBT
Phosphonium Salt
Phosphinyloxy
Moderate
Known for very low epimerization, useful for fragment condensations.[9]
For the incorporation of 3-(Methylthio)azetidine, HATU or PyAOP are the primary recommendations due to their high reactivity and ability to overcome steric barriers.[7][8]
Experimental Protocols
The following protocols are designed for solution-phase synthesis but can be adapted for solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling of Fmoc-Amino Acid with 3-(Methylthio)azetidine Hydroiodide
This protocol details the coupling of a standard Fmoc-protected amino acid to the N-terminus of 3-(Methylthio)azetidine.
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Fmoc-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
Pre-activation: Stir the solution at room temperature for 1-5 minutes. This step allows for the formation of the highly reactive OAt-ester.
Azetidine Neutralization: In a separate flask, dissolve 3-(Methylthio)azetidine hydroiodide (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to neutralize the hydroiodide salt and liberate the free amine. The use of excess base is crucial to ensure complete neutralization and to drive the coupling reaction forward.
Coupling Reaction: Add the neutralized azetidine solution to the pre-activated amino acid solution.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended time (2-12 hours) for completion. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be applied, but this should be done with caution to minimize potential racemization.[7]
Workup:
Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide.
Application Note: Selective Oxidation of 3-(Methylsulfanyl)azetidine Hydroiodide to Sulfoxides
Executive Summary The incorporation of sp³-rich azetidine scaffolds is a highly effective strategy in modern drug development to improve the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredien...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of sp³-rich azetidine scaffolds is a highly effective strategy in modern drug development to improve the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Specifically, the oxidation of 3-(methylsulfanyl)azetidine to its corresponding sulfoxide introduces a polar, chiral hydrogen-bond acceptor that can dramatically alter aqueous solubility and target binding.
However, the selective oxidation of thioethers to sulfoxides is frequently plagued by over-oxidation to sulfones[1]. Furthermore, the presence of a secondary amine and a halide counterion (hydroiodide) presents competing side reactions, such as N-oxidation or the generation of toxic halogenated byproducts. This application note details a highly optimized, transition-metal-free protocol that elegantly leverages the substrate's inherent hydroiodide counterion as an in-situ redox mediator to achieve >95% chemoselectivity for the sulfoxide using aqueous hydrogen peroxide[2].
Mechanistic Rationale: Leveraging the Hydroiodide Counterion (The "Why")
Standard protocols often recommend free-basing amine salts prior to oxidation to avoid counterion interference. However, in this protocol, the hydroiodide salt is a critical asset .
Hydrogen peroxide is an ideal "green" oxidant due to its high atom economy and benign byproduct (water)[3]. When H₂O₂ is added to the reaction mixture, it rapidly oxidizes the iodide (I⁻) counterion to molecular iodine (I₂). The generated I₂ acts as a highly selective electrophilic catalyst that reacts with the thioether to form a transient iodosulfonium intermediate. Water then hydrolyzes this intermediate to yield the desired sulfoxide, releasing two protons and regenerating the iodide counterion[4].
Causality of Chemoselectivity:
Prevention of Sulfone Formation: The I₂/I⁻ redox couple is perfectly poised to oxidize sulfides to sulfoxides but lacks the thermodynamic driving force to further oxidize the sulfoxide to a sulfone. This ensures absolute chemoselectivity.
Prevention of N-Oxidation: Because the azetidine nitrogen remains protonated (pKa ~10.4) throughout the catalytic cycle, it is highly electron-poor. This completely halts any electrophilic attack by H₂O₂ or I₂ on the secondary amine.
Fig 1. Iodide-mediated catalytic cycle for the selective oxidation of thioethers using H₂O₂.
Comparative Oxidation Matrix
To validate the superiority of the counterion-mediated approach, various standard oxidation systems were evaluated against 3-(methylsulfanyl)azetidine. The data is summarized below:
Oxidant System
Sulfoxide Yield (%)
Sulfone Formation (%)
Amine Oxidation
Causality / Notes
H₂O₂ / HI (In-situ)
>95%
<1%
None
Optimal; utilizes counterion as a self-validating redox mediator.
Substrate Dissolution: Charge a suitably sized round-bottom flask with 3-(methylsulfanyl)azetidine hydroiodide (10.0 mmol) and dissolve in 20 mL of a Methanol/Water (4:1) mixture.
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: Controlling the initial exotherm prevents the volatile loss of transiently generated I₂ and suppresses trace background reactions.
Oxidant Addition: Slowly add 30% aq. H₂O₂ (10.5 mmol, 1.05 eq) dropwise over 10 minutes. The solution will immediately transition to a deep yellow/brown color, visually confirming the generation of the active I₂ catalyst.
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir vigorously for 1 to 2 hours. Monitor the reaction via LC-MS. The reaction is complete when the brown color fades back to a pale yellow, indicating the consumption of the oxidant and completion of the catalytic cycle.
Quenching: Add 5 mL of 10% aq. Na₂S₂O₃. Rationale: Thiosulfate instantly reduces any unreacted H₂O₂ and residual I₂, preventing unwanted continued oxidation during the concentration phase.
Workup & Isolation: Concentrate the mixture under reduced pressure to strip off the methanol. The sulfoxide product remains in the aqueous phase as the stable hydroiodide salt. It can be isolated directly via lyophilization or free-based by adjusting the pH to 11 with 1M NaOH and extracting with 10% Methanol in Dichloromethane.
Fig 2. Step-by-step experimental workflow for the oxidation of 3-(methylsulfanyl)azetidine.
Troubleshooting & Quality Control
Persistent Brown Coloration: If the reaction mixture remains dark brown after 2 hours, it indicates an excess of unreacted I₂. Ensure the stoichiometry of H₂O₂ does not exceed 1.05 eq. Proceed to the quenching step to neutralize.
Incomplete Conversion: If LC-MS shows unreacted thioether, verify the titer of the 30% H₂O₂ solution, as hydrogen peroxide degrades over time. Add an additional 0.05 eq of H₂O₂ and stir for 30 minutes.
Product Loss During Extraction: Azetidine sulfoxide free-base is highly polar and water-soluble. If free-basing is required, avoid pure EtOAc or DCM; use a highly polar extraction solvent system (e.g., 10-20% MeOH in DCM) or continuous liquid-liquid extraction.
References
Higuchi, T., & Gensch, K.-H. "Oxidation of Thioethers by Iodine to Sulfoxides. Catalytic Role of Certain Inorganic Nucleophiles." Journal of the American Chemical Society, 1966. URL:[Link]
"Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions." MDPI (Molecules), 2007. URL:[Link]
"Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides." ACS Green Chemistry Institute, 2021. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Content Type: Advanced Protocol & Mechanistic Guide
Scientific Context & Structural Significance
Azetidines, particularly 3-substituted variants, are highly sought-after motifs in modern drug discovery. The incorporation of this four-membered nitrogen heterocycle introduces favorable pharmacokinetic properties, including enhanced metabolic stability, improved aqueous solubility, and rigidified target-binding trajectories (1)[1]. Specifically, the 3-(methylthio) moiety acts as a versatile handle for subsequent oxidation (to sulfoxides or sulfones) or serves directly as a lipophilic hydrogen-bond acceptor.
However, azetidines possess significant ring strain (~26 kcal/mol). Their derivatization requires mild conditions to prevent unwanted ring-opening or degradation (1)[1]. Reductive amination is the premier method for the N-alkylation of azetidines. It offers a high-yielding, one-pot procedure that operates under mild conditions, circumventing the over-alkylation and elimination issues commonly associated with direct alkylation using alkyl halides (2)[2].
Mechanistic Causality & Reagent Selection
When utilizing 3-(methylthio)azetidine hydrochloride (CAS 179337-60-1) (3)[3], the reaction sequence must be carefully orchestrated to ensure chemoselectivity:
Free-Basing the Salt: The hydrochloride salt is highly stable and easy to handle, but the amine must be liberated to act as a nucleophile. A tertiary amine base is added to neutralize the HCl. We recommend N,N-diisopropylethylamine (DIPEA) over triethylamine (TEA). DIPEA's steric bulk minimizes its own nucleophilic interference, ensuring the azetidine remains the sole reactive nucleophile in the system (2)[2].
Iminium Ion Formation: The free azetidine condenses with the target aldehyde or ketone to form a hemiaminal, which rapidly dehydrates to an iminium ion. For unreactive ketones, adding a mild acid catalyst (like acetic acid) facilitates this dehydration (4)[4].
Selective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike NaBH₄, which can prematurely reduce the starting aldehyde to an alcohol, NaBH(OAc)₃ is sterically hindered and electron-deficient. This makes it highly chemoselective for the more electrophilic iminium ion over the neutral carbonyl compound (2)[2].
Quantitative Reagent Comparison
To optimize the reaction, it is critical to select the correct reducing agent based on the electrophile's reactivity. The table below summarizes the quantitative and qualitative parameters governing this choice.
Table 1: Optimization Parameters for Azetidine Reductive Amination
Reducing Agent
Chemoselectivity (Iminium vs. Carbonyl)
Relative Hydride Delivery Rate
Optimal pH Range
Typical Yield (%)
Toxicity / Byproducts
NaBH(OAc)₃
Excellent
Moderate
4.0 – 5.0
85 – 95%
Low (Acetic acid)
NaBH₃CN
Good
Slow
3.0 – 4.0
70 – 85%
High (HCN gas risk)
NaBH₄
Poor
Very Fast
> 7.0
< 30%
Low (Borate salts)
Experimental Workflow
Workflow of the reductive amination of 3-(Methylthio)azetidine salts.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Built-in observational checks ensure that the researcher can verify the chemical state of the reaction at each critical juncture, preventing downstream failures.
Anhydrous Dichloromethane (DCM) (0.1 M relative to azetidine)
Step-by-Step Methodology:
Preparation and Free-Basing: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add 3-(methylthio)azetidine hydrochloride (1.0 eq) and anhydrous DCM.
Base Addition: Add DIPEA (1.2 eq) dropwise at room temperature. Stir for 15 minutes.
Validation Check: The initial heterogeneous suspension should transition to a clear or slightly cloudy solution, visually confirming the neutralization of the HCl salt and the liberation of the free amine.
Electrophile Addition: Add the target aldehyde (1.05 eq) in one portion. Stir the mixture at room temperature for 30–60 minutes to allow for complete iminium ion formation.
Validation Check: Analyze an aliquot by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM, visualized by Ninhydrin stain). The disappearance of the primary amine spot confirms complete conversion to the iminium intermediate.
Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.
Causality Note: Portion-wise addition controls the mild exotherm and prevents localized heating, which could lead to unwanted side reactions or degradation of the strained azetidine ring.
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via LC-MS or TLC until the iminium intermediate is fully consumed.
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCM).
Validation Check: Vigorous effervescence (CO₂ gas evolution) will occur as unreacted hydride and acetic acid byproducts are neutralized. The quench is complete when bubbling entirely ceases.
Workup and Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure N-alkylated 3-(methylthio)azetidine.
Troubleshooting & Field Insights
Stalled Reactions with Ketones: Aldehydes react rapidly, but sterically hindered ketones may stall at the hemiaminal stage. If TLC shows incomplete consumption of the azetidine, the iminium formation is thermodynamically hindered. The addition of 3 Å molecular sieves or a catalytic amount of acetic acid (0.1 eq) will drive the equilibrium forward by sequestering water or accelerating dehydration (4)[4].
Moisture Sensitivity: Why use anhydrous DCM? Ambient moisture leads to the competitive hydrolysis of the iminium ion back into the starting materials, artificially lowering the yield. Always utilize anhydrous solvents.
References
1.[2] Title: An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine
Source: Benchchem
URL:
2.[4] Title: A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid
Source: Thieme Connect
URL:
4.[1] Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle
Source: RSC Publishing
URL:
Application Note: Advanced Cross-Coupling Strategies for the 3-(Methylsulfanyl)azetidine Scaffold Executive Summary & Strategic Rationale The incorporation of sp³-rich, conformationally restricted heterocycles is a corne...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Cross-Coupling Strategies for the 3-(Methylsulfanyl)azetidine Scaffold
Executive Summary & Strategic Rationale
The incorporation of sp³-rich, conformationally restricted heterocycles is a cornerstone of modern drug discovery. The 3-(methylsulfanyl)azetidine moiety (commercially available as a hydrochloride salt, CAS 1417793-19-1)[1] offers unique pharmacological advantages. The azetidine ring lowers lipophilicity and improves metabolic stability compared to larger cyclic amines, while the methylsulfanyl (-SMe) group serves a dual purpose: it acts as a tunable bioisostere for ethers/alcohols and provides a highly specific synthetic handle for late-stage functionalization.
This application note details two orthogonal cross-coupling paradigms involving this moiety:
Chemoselective C–N Bond Formation : Buchwald-Hartwig N-arylation of the azetidine nitrogen, where the aliphatic thioether must remain a benign spectator.
C(sp³)–S Bond Activation : Desulfurative cross-coupling (a modern variant of the Liebeskind-Srogl reaction) utilizing the thioether as an electrophilic coupling partner.
Azetidines are excellent nucleophiles, but their inherent ring strain (~26 kcal/mol) makes them susceptible to ring-opening under harsh basic conditions or when coordinated to highly electron-deficient metal centers. Furthermore, the presence of the 3-methylsulfanyl group introduces the risk of catalyst poisoning, as sulfur can strongly coordinate to soft transition metals like Palladium.
Causality in Experimental Design:
To achieve chemoselective N-arylation without cleaving the azetidine ring or poisoning the catalyst, the choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos ) are required[2]. These ligands:
Create a sterically demanding environment around the Pd center, preventing the less sterically hindered but highly nucleophilic aliphatic thioether from coordinating and poisoning the catalyst.
Accelerate the reductive elimination step, which outcompetes potential
-hydride elimination or strain-release ring-opening pathways[2][3].
Allow the use of weaker bases (e.g.,
or at lower temperatures), preserving the integrity of the four-membered ring.
Catalytic cycle of the chemoselective Buchwald-Hartwig N-arylation of 3-(methylsulfanyl)azetidine.
Protocol 1: Synthesis of 1-Aryl-3-(methylsulfanyl)azetidine
This protocol is a self-validating system: the use of a weak base and temperature control ensures that if the reaction stalls, it is due to oxidative addition failure rather than catalyst decomposition via sulfur poisoning.
Preparation of the Pre-catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with
and RuPhos. Add 20% of the total anhydrous toluene volume. Stir at room temperature for 15 minutes until a deep red/orange homogeneous solution forms, ensuring complete ligand exchange.
Substrate Addition: To the active catalyst solution, add the aryl halide, followed by 3-(methylsulfanyl)azetidine hydrochloride. Note: The hydrochloride salt is used directly; the excess base in the next step will liberate the free amine in situ, preventing premature volatilization of the low-molecular-weight azetidine.
Base Addition & Reaction: Add
in one portion. Seal the tube, remove it from the glovebox, and heat to 85 °C in a pre-heated oil bath.
Monitoring: Monitor via GC-MS or TLC. The reaction is typically complete within 4–6 hours. The steric bulk of RuPhos effectively shields the Pd center from the 3-SMe group.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography (Hexanes/EtOAc). The intact thioether can be verified via ¹H NMR (singlet at ~2.1 ppm for the -SCH₃ group).
While the classic Liebeskind-Srogl coupling excels at forming C–C bonds from thioesters and heteroaryl thioethers[4], activating an unactivated aliphatic C(sp³)–S bond (like the one in 3-(methylsulfanyl)azetidine) is notoriously difficult due to the high bond dissociation energy and the poor leaving group ability of the alkyl thiolate.
Causality in Experimental Design:
To achieve cross-electrophile coupling (XEC) or desulfurative coupling at the 3-position, Palladium is often insufficient. Instead, Nickel catalysis combined with a thiophilic scavenger is employed[5]. Nickel(0) is highly nucleophilic and capable of inserting into robust C(sp³)–S bonds. The addition of a thiophilic metal (such as Copper(I) thiophene-2-carboxylate, CuTC, or
) is critical; it acts as an irreversible sulfur sink, driving the transmetalation step forward by precipitating the thiolate as an insoluble metal sulfide[4][5].
Mechanism of the Nickel-catalyzed desulfurative cross-coupling utilizing the thioether moiety.
Protocol 2: Ni-Catalyzed Desulfurative Arylation
Prior to this reaction, the azetidine nitrogen must be protected (e.g., N-Boc or N-Cbz) to prevent competitive binding to the Nickel catalyst.
and dtbbpy in anhydrous 1,4-dioxane. Stir for 10 minutes until a dark purple complex forms, indicating the active Ni(0)-bipyridine species.
Reagent Assembly: To a separate oven-dried vial containing a magnetic stir bar, add the arylboronic acid and
.
Combination: Transfer the active catalyst solution to the vial containing the solids. Immediately add N-Boc-3-(methylsulfanyl)azetidine via microsyringe.
Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 90 °C for 16 hours. The reaction mixture will turn black as
precipitates, which is a visual confirmation of successful C–S bond cleavage and sulfur scavenging.
Workup: Cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove the silver sulfide and excess boronic acid salts.
Purification: Concentrate and purify via silica gel chromatography.
Quantitative Data Summaries
Table 1: Optimization of Buchwald-Hartwig N-Arylation of 3-(Methylsulfanyl)azetidine
Reaction conditions: Azetidine HCl (1.2 eq), Aryl Halide (1.0 eq), Pd source (5 mol% Pd), Ligand (5 mol%), Base (2.5 eq), 0.2 M in Solvent.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preparation of 3-substituted azetidines via methylthio displacement
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The azetidine ring is a privileged scaffold in modern drug design, offering a distinct vector for substituent display and improved metabolic stability compared to larger heterocycles. However, the installation of diverse functionalities at the C3 position is often hampered by the high reactivity and elimination propensity of 3-haloazetidines.
This guide details the Methylthio Displacement Strategy , a robust "Mask-Activate-Displace" workflow. In this protocol, a methylthio (-SMe) group serves as a dormant leaving group. It is installed early, remains stable through intermediate synthetic steps, and is subsequently activated via oxidation to a methylsulfonyl (-SO
Me) group. This activated sulfone undergoes facile nucleophilic displacement () to yield a diverse library of 3-substituted azetidines.
Key Advantages
Chemo-orthogonality: The -SMe motif is tolerant of lithiation, reduction, and peptide coupling conditions that would degrade alkyl halides.
Stereocontrol: The displacement of the sulfone proceeds with predictable Walden inversion (
), allowing access to specific diastereomers.
Library Generation: The activated sulfone is a "super-electrophile" on the strained ring, reacting with weak nucleophiles (anilines, phenols) that fail with 3-iodoazetidines.
Strategic Overview & Mechanism
The workflow consists of three distinct phases. The critical "Methylthio Displacement" is technically the displacement of the oxidized methylthio derivative.
Pathway Diagram
Caption: The "Mask-Activate-Displace" workflow transforming a precursor into a diverse library via the methylthio intermediate.
Detailed Experimental Protocols
Phase 1: Installation of the Methylthio Group
Objective: Convert a reactive 3-iodo or 3-hydroxy precursor into the stable 3-methylthio intermediate.
Option A: Displacement of 3-Iodoazetidine (Standard)
Substrate: 1-Boc-3-iodoazetidine (Commercial or prepared from 3-hydroxy).
Reagent: Sodium thiomethoxide (NaSMe).
Protocol:
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar under nitrogen.
Note: See Reference [1] for specific catalytic loading (typically 5 mol%).
Phase 2: Oxidative Activation
Objective: Transform the dormant sulfide into the hyper-reactive sulfone leaving group.
Protocol:
Setup: Dissolve 1-Boc-3-(methylthio)azetidine (1.0 equiv) in DCM (10 mL/mmol).
Oxidation: Cool to 0°C. Add m-CPBA (2.2 equiv) portion-wise.
Critical: Stoichiometry must be >2.0 to avoid the sulfoxide intermediate, which is a poorer leaving group and chiral (creating diastereomeric mixtures).
Stir: Maintain at 0°C for 1 hour, then warm to RT for 2 hours.
Quench: Add saturated aqueous Na
SO (to quench peroxides) and saturated NaHCO. Stir vigorously until the organic layer is clear.
Isolation: Extract with DCM. The product, 1-Boc-3-(methylsulfonyl)azetidine , is usually a white solid.
Stability Check: This intermediate is stable on the bench but reacts rapidly with nucleophiles. Store at -20°C.
Phase 3: The Displacement (Library Generation)
Objective: Displace the mesyl group with a specific nucleophile to generate the final target.
General Protocol:
Solvent Selection:
For Amines: Acetonitrile or DMF.
For Alkoxides: THF or DMF.
For Cyanide: DMSO.
Reaction:
Dissolve 1-Boc-3-(methylsulfonyl)azetidine (1.0 equiv) in the solvent.
Add the Nucleophile (1.5–3.0 equiv).
Add Base (if using neutral nucleophiles like amines/phenols): Cs
CO (2.0 equiv) or KCO.
Temperature:
Standard: Heat to 60–80°C.
Note: The sulfone is less reactive than a triflate but more stable. Heating is usually required.
Workup: Standard aqueous extraction.
Data Summary: Nucleophile Scope
Nucleophile Class
Reagent Example
Conditions
Yield (%)
Notes
Primary Amines
Benzylamine
MeCN, KCO, 80°C
85-92
Excellent conversion; no elimination observed.
Secondary Amines
Morpholine
DMF, CsCO, 90°C
78-85
Steric bulk reduces rate; requires higher temp.
Alkoxides
NaOMe
MeOH/THF, Reflux
70-80
Competitive hydrolysis possible if water present.
Phenols
4-F-Phenol
DMF, CsCO, 80°C
88-95
Highly effective; useful for aryl ether libraries.
Cyanide
NaCN
DMSO, 60°C
65-75
Generates 3-cyanoazetidine (rare scaffold).
Critical Troubleshooting & Optimization
Decision Logic for Troubleshooting
Caption: Diagnostic flow for optimizing the displacement of the sulfone moiety.
Key Insights (Expertise)
The "Elimination" Trap: While 3-iodoazetidines are notorious for eliminating to form azetines (which then polymerize or hydrolyze), the 3-methylsulfonyl group is less prone to E2 elimination because the sulfone is a poorer leaving group than iodide, requiring a harder nucleophilic push rather than a basic pull. However, using bulky, strong bases (like t-BuOK) will force elimination. Stick to Carbonate bases.
N-Protecting Group: Ensure the N-protecting group (Boc, Cbz, Benzhydryl) is stable to the oxidation conditions. Benzhydryl can sometimes oxidize to the N-oxide or cleave under harsh conditions; Boc is superior for this sequence.
Stereochemistry: If starting with a chiral 2-substituted azetidine, the displacement at C3 will invert the center relative to C2. This allows for the synthesis of cis-2,3-disubstituted azetidines from trans-precursors.
References
Dubois, M. A. J., et al. (2019).[2] "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols." The Journal of Organic Chemistry. Available at: [Link]
Lewin, A. H., et al. (1998). "Preparation of 3-substituted azetidines." Journal of Heterocyclic Chemistry. Available at: [Link]
Organic Chemistry Portal. (2025). "Synthesis of Azetidines." Available at: [Link]
Improving solubility of 3-(Methylsulfanyl)azetidine hydroiodide in water
Technical Support Center: Troubleshooting 3-(Methylsulfanyl)azetidine Hydroiodide Solubility Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 3-(Methylsulfanyl)azetidine Hydroiodide Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected solubility issues with small heterocyclic salts. In theory, the hydroiodide salt of a low-molecular-weight secondary amine like 3-(methylsulfanyl)azetidine should exhibit near-infinite aqueous solubility. However, in practice, contextual variables during assay preparation—such as buffer pH, common ion effects, and oxidative degradation—can drastically reduce its apparent solubility.
This guide provides field-proven troubleshooting strategies, grounded in the physicochemical mechanics of the azetidine ring, to ensure your compound remains in solution.
Part 1: Physicochemical Data & Causality
To troubleshoot solubility, we must first understand the molecule's fundamental properties. The unsubstituted azetidine ring is highly basic, with a pKa of approximately 11.29[1]. However, introducing an electronegative heteroatom at the 3-position (such as a methoxy or methylsulfanyl group) exerts an inductive electron-withdrawing effect, significantly lowering the basicity. For context, the closely related analog 3-methoxyazetidine has a predicted pKa of 9.68[2]. We can confidently extrapolate that 3-(methylsulfanyl)azetidine shares a similar pKa range (9.5–10.0).
This pKa shift is the primary culprit behind most solubility failures: if your working buffer's pH approaches this pKa, the highly soluble hydroiodide salt converts into the uncharged, lipophilic free base, leading to rapid precipitation.
Table 1: Key Physicochemical Parameters for Solubility Modeling
Inductive withdrawal lowers pKa; increases risk of free-basing in mild alkaline buffers (pH > 8.0).
Salt Counterion
Hydroiodide ()
Large, polarizable anion. Susceptible to photo-oxidation into / , which alters ionic strength.
Dissolution Thermodynamics
Endothermic
High-concentration stocks (>500 mM) face lattice energy barriers, requiring thermal kinetic energy to dissolve.
Part 2: Frequently Asked Questions (Troubleshooting Guide)
Q1: My 3-(methylsulfanyl)azetidine hydroiodide precipitates immediately when added to my biological buffer (e.g., Tris/HEPES, pH 8.5). Why?Expert Answer: This is a classic acid-base equilibrium failure. At pH 8.5, you are within 1-1.5 log units of the compound's pKa (~9.68)[2]. According to the Henderson-Hasselbalch equation, a significant percentage of the compound is deprotonated into its free base form. The free base lacks the ionic charge necessary for robust hydration, causing it to "oil out" or form fine, milky particulates.
Actionable Fix: Never add the dry salt directly to a basic buffer. Pre-dissolve the compound in unbuffered LC-MS grade water (where it will naturally establish a slightly acidic pH of 4.5–6.0), and then titrate it slowly into your assay buffer.
Q2: I need a highly concentrated stock (1 M) in pure water, but the salt is resisting dissolution. Is the compound impure?Expert Answer: Not necessarily. While amine hydroiodides are hydrophilic, the iodide anion forms a highly stable, polarizable crystal lattice. Breaking this lattice at extreme concentrations is an endothermic process. If the water is too cold, the thermodynamic barrier prevents complete dissolution.
Actionable Fix: Utilize the thermal dissolution protocol detailed in Part 3. Applying controlled kinetic energy (37°C) overcomes the lattice energy barrier without degrading the compound.
Q3: My stock solution was clear yesterday, but today it has a yellow/brown tint and seems less soluble. What happened?Expert Answer: You are observing a dual-degradation pathway. First, the hydroiodide counterion is highly susceptible to photo-oxidation. Ambient light catalyzes the conversion of iodide (
) to elemental iodine (), which then complexes with residual iodide to form the triiodide anion (), imparting the yellow/brown color. Concurrently, the methylsulfanyl (thioether) moiety can undergo spontaneous oxidation into sulfoxides when exposed to atmospheric oxygen. Both processes alter the ionic strength and polarity of the solution, suppressing solubility.
Actionable Fix: Protect from light. Store in amber vials, purge headspace with argon, and prepare fresh aqueous aliquots daily.
Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation of High-Concentration Aqueous Stocks (>500 mM)
This protocol utilizes thermal kinetic energy and includes built-in validation steps to ensure the integrity of the salt.
Weighing: Weigh the desired mass of 3-(methylsulfanyl)azetidine hydroiodide into a sterile, amber glass vial to prevent immediate photo-oxidation.
Initial Hydration: Add 80% of the target volume of degassed, LC-MS grade water.
Thermal Agitation: Vortex for 60 seconds. If particulates remain, place the vial in a thermomixer set to 37°C and 800 rpm for 15 minutes.
Causality: Gentle heating provides the enthalpy required to overcome the iodide lattice energy.
Validation (pH Check): Measure the pH of the solution using a micro-probe.
Pass: pH reads between 4.5 and 6.0 (confirms intact hydroiodide salt).
Fail: pH > 7.0 indicates potential contamination or severe degradation.
Finalization: Bring to the final volume with water. Filter through a 0.22 µm PTFE syringe filter.
Note: Avoid nylon filters, as the polar azetidine ring may exhibit non-specific binding to the nylon matrix.
Protocol B: Rescuing Precipitated Free-Base in Buffer
If accidental precipitation occurs during buffer addition, use this self-validating rescue method.
Titration: Back-titrate the cloudy solution using 0.1 M HCl in 10 µL increments.
Agitation: Vortex vigorously after each addition.
Validation (Optical Clarity): Monitor the solution via Dynamic Light Scattering (DLS) or by shining a laser pointer through the vial against a dark background. The complete disappearance of the Tyndall effect (light scattering by particulates) confirms total re-protonation and dissolution of the free base back into the soluble salt form.
Part 4: Diagnostic Visualizations
Diagnostic logic tree for troubleshooting 3-(methylsulfanyl)azetidine HI solubility failures.
Dual-degradation pathway illustrating oxidative and photo-oxidative threats to solubility.
References
LookChem. "Cas 110925-17-2, 3-METHOXY-AZETIDINE." LookChem Chemical Database. URL:[Link]
Technical Support Guide: Storage and Handling of 3-(Methylthio)azetidine to Prevent Sulfur Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth, experience-driven framework for the proper storage and handling of 3-(Methylthio)a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth, experience-driven framework for the proper storage and handling of 3-(Methylthio)azetidine, a valuable building block in medicinal chemistry. The primary stability challenge with this and similar thioether-containing compounds is the oxidation of the sulfur atom. Adherence to these guidelines is critical for maintaining compound integrity, ensuring experimental reproducibility, and preserving material value.
Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Degradation
This section addresses the fundamental principles governing the stability of 3-(Methylthio)azetidine. Understanding the "why" is the first step toward implementing effective preventative measures.
Q1: Why is the sulfur atom in 3-(Methylthio)azetidine so susceptible to oxidation?
A1: The sulfur atom in the methylthio group (a thioether) possesses two lone pairs of electrons. This electron density makes the sulfur atom nucleophilic and highly susceptible to attack by electrophilic oxidizing agents. The most common oxidant is atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities that can catalyze the reaction.[1][2] This inherent reactivity is the primary reason for the compound's limited shelf-life if not stored correctly.
Q2: What are the main degradation products I should be aware of?
A2: The oxidation of the thioether moiety occurs in a stepwise manner. The initial and most common oxidation product is the corresponding sulfoxide (3-(Methylsulfinyl)azetidine). With continued exposure to oxidizing conditions, the sulfoxide can be further oxidized to the sulfone (3-(Methylsulfonyl)azetidine).[3] These oxidized forms have significantly different physical properties (e.g., polarity, solubility) and will not exhibit the desired reactivity in subsequent synthetic steps.
Q3: What specific environmental factors will accelerate the oxidation of my sample?
A3: Several factors can dramatically increase the rate of oxidation. These are, in order of commonality:
Atmospheric Oxygen: Direct exposure to air is the primary driver of oxidation.[1]
Elevated Temperature: Higher temperatures increase the kinetic rate of oxidation reactions. Storing at room temperature or higher is strongly discouraged.[4][5][6]
Light Exposure: UV and even visible light can provide the energy to initiate photochemical oxidation pathways.[1]
Moisture: The presence of water can facilitate certain oxidative mechanisms.[4][6]
Incompatible Materials: Trace metal impurities from spatulas or storage containers can catalyze oxidation.
Q4: The compound is supplied as a hydrochloride salt. How does this impact its stability and handling?
A4: The hydrochloride (HCl) salt form is beneficial for overall stability. The protonated azetidine nitrogen is less nucleophilic than the free base, which can prevent certain side reactions. However, it's important to remember that the azetidine ring itself has inherent ring strain (approx. 25.4 kcal/mol).[7] While generally stable, this strained ring can be susceptible to opening by strong nucleophiles, particularly if the nitrogen is activated by a Lewis acid.[7] For storage purposes, the HCl salt is the preferred, more stable form, but care must be taken during subsequent reaction steps to choose conditions that are compatible with both the thioether and the strained ring.
Section 2: Visual Guides & Key Pathways
Oxidation Pathway of 3-(Methylthio)azetidine
This diagram illustrates the stepwise oxidation from the desired thioether to the sulfoxide and sulfone impurities.
Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.
Recommended Long-Term Storage Workflow
Follow this workflow upon receiving the compound to ensure maximum stability.
Caption: Workflow for preparing 3-(Methylthio)azetidine for long-term storage.
Adherence to a strict protocol is a self-validating system for preserving compound integrity.
Protocol 1: Optimal Long-Term Storage of Solid 3-(Methylthio)azetidine HCl
This protocol is designed to minimize exposure to all primary degradation factors.
Methodology:
Work in an Inert Atmosphere: Whenever possible, perform all aliquoting and container transfers inside a glovebox or glove bag filled with nitrogen or argon.[8]
Inert Gas Backfilling: If a glovebox is unavailable, use a Schlenk line or a simple needle adapter to gently flush the headspace of the container with a stream of dry nitrogen or argon for 15-30 seconds before sealing. This displaces atmospheric oxygen.[1]
Use Appropriate Containers: Store the solid in an amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap to prevent light exposure and ensure an airtight seal.[1][9]
Seal Securely: After tightening the cap, wrap the junction of the cap and vial with Parafilm® as an extra barrier against moisture and air ingress.
Secondary Containment & Desiccation: Place the sealed vial inside a larger, sealable container (like a small desiccator or a heat-sealed foil bag) containing a desiccant (e.g., silica gel) to maintain a dry environment.[4][6]
Refrigerate: Store the container in a refrigerator at 2-8 °C . Ensure the location is dark and not subject to frequent temperature fluctuations.
Protocol 2: Handling and Storage of Solutions
Solutions are significantly more prone to degradation. The best practice is to prepare solutions fresh for each experiment. If short-term storage is unavoidable, follow this protocol.
Methodology:
Solvent Preparation: Use only high-purity, anhydrous solvents. Before use, degas the solvent by sparging with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
Solution Preparation: Prepare the solution under an inert atmosphere.
Storage: Store the solution in an amber glass vial with a PTFE-lined septum cap. Store at low temperatures, ideally -20 °C , to drastically slow the degradation rate.[10]
Duration: Do not store solutions for extended periods. We recommend a maximum of 24-48 hours. For longer durations, re-analysis of purity is mandatory.
Ensures an inert environment and prevents contamination.
Section 4: Troubleshooting Guide - Detecting and Managing Oxidation
Q1: I suspect my sample has oxidized. How can I quickly check for the presence of the sulfoxide impurity?
A1: While definitive analysis requires methods like HPLC or LC-MS, you can perform a rapid qualitative test at the bench. The following protocol is based on the reduction of sulfoxides by iodide.[11][12]
Protocol: Qualitative Test for Sulfoxide Detection
Prepare Reagents:
Test Solution: Dissolve a small amount (1-2 mg) of your 3-(Methylthio)azetidine sample in 0.5 mL of acetonitrile.
Control Solution: Dissolve 1-2 mg of a known pure thioether (if available) or use the solvent blank.
Iodide Solution: Prepare a fresh solution of sodium iodide (NaI) in acetonitrile (approx. 1 M).
Activator: Trifluoroacetic anhydride (TFAA). (Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood).
Procedure:
To two separate small test tubes, add 0.5 mL of your Test Solution and Control Solution.
Add 0.1 mL of the NaI solution to each tube.
Carefully add 1-2 drops of TFAA to each tube and swirl gently.
Observation:
Positive Result (Oxidation Present): The Test Solution will turn a yellow to dark brown color within minutes due to the formation of iodine (I₂). The sulfoxide oxidizes the iodide (I⁻) to iodine.
Negative Result (No/Low Oxidation): The Control Solution and a pure sample should remain colorless or very pale yellow.
Q2: My NMR or LC-MS spectrum shows unexpected peaks. How can I tell if they are the sulfoxide or sulfone?
A2: You can tentatively identify these impurities by their characteristic mass and NMR shifts.
LC-MS Analysis: Look for peaks corresponding to the mass of the parent compound plus oxygen atoms.
Parent [M+H]⁺: ~104.05 m/z (for free base)
Sulfoxide [M+O+H]⁺: ~120.05 m/z
Sulfone [M+2O+H]⁺: ~136.04 m/z
¹H NMR Analysis: The protons on the methyl group and the carbons adjacent to the sulfur will be deshielded (shifted downfield) upon oxidation.
Thioether (R-S-CH₃): Expect the methyl singlet around ~2.1-2.2 ppm.
Sulfoxide (R-SO-CH₃): The methyl singlet will shift downfield to ~2.6-2.8 ppm.
Sulfone (R-SO₂-CH₃): The methyl singlet will shift further downfield to ~3.0-3.2 ppm.
Q3: My solid sample has changed color and appears clumpy. What does this signify?
A3: A physical change, such as yellowing or clumping, is a strong indicator of degradation. Clumping often suggests moisture absorption, which can accelerate oxidation.[4] Discoloration frequently accompanies the formation of oxidized species or other polymeric byproducts. The material should be considered suspect and re-analyzed for purity before use.
Q4: My sample is partially oxidized. Is it still usable?
A4: Using an impure sample is highly discouraged as it will lead to complex reaction mixtures and non-reproducible results. The oxidized impurities can also potentially interfere with downstream reactions. If the material is valuable, purification via column chromatography may be possible, as the sulfoxide and sulfone are significantly more polar than the parent thioether. However, for most applications, it is more time- and cost-effective to discard the degraded material and procure a fresh, high-purity batch.
References
Reetz, M. T., & Schwickardi, R. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 75(14), 4682–4686. [Link]
Controls Southeast Inc. (n.d.). SULFUR STORAGE TANK CHALLENGES. Retrieved from [Link]
Petroarkan. (2024, August 16). Granular sulfur storage + 5 methods of storing. Retrieved from [Link]
Rotax Metals. (2023, September 14). How to Store Metals Properly to Avoid Oxidation. Retrieved from [Link]
Clark, P. D., Hornbaker, D. R., & Willingham, T. C. (n.d.). PREVENTING CORROSION IN SULFUR STORAGE TANKS. Controls Southeast Inc. Retrieved from [Link]
IPCO. (2025, October 22). Sulfur Storage & Handling Tips | Safety Guide. Retrieved from [Link]
Hilaris Publisher. (2024, July 27). Natural Antioxidants in Organic Foods: A Chemical Perspective. Retrieved from [Link]
Fiveable. (2025, August 15). Antioxidants Definition - Organic Chemistry Key Term. Retrieved from [Link]
BTSA. (2024, June 14). Authorised antioxidants in food and nutraceutical organic products. Retrieved from [Link]
Fishman, A., et al. (2009). Rapid methods for high-throughput detection of sulfoxides. Applied and Environmental Microbiology, 75(14), 4682-8. [Link]
Wikipedia. (n.d.). Antioxidant. Retrieved from [Link]
Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(35), 8894–8898. [Link]
Reddit user discussion on r/chemistry. (2013, October 4). Handling thiols in the lab. Retrieved from [Link]
Kadara, R. O., & Tothill, I. E. (2004). Electroanalytical methods for the determination of sulfite in food and beverages. Talanta, 63(3), 643–650. Note: This reference provides general context on sulfur electrochemistry.
Healthline. (2024, February 14). 14 Healthy Foods High in Antioxidants. Retrieved from [Link]
Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Vinogradova, E. V., et al. (2017). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Journal of the American Chemical Society, 139(41), 14613–14623. [Link]
ResearchGate. (2019, October). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. Request PDF. Retrieved from [Link]
Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition in English, 54(41), 12097–12101. [Link]
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
ASaP. (n.d.). Analytical Techniques for the determination of sulphur components in flue gas, fuel gas and natural gas. Retrieved from [Link]
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. LJMU Research Online. Retrieved from [Link]
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
Technical Support Center: Isolating 3-(Methylsulfanyl)azetidine from its Hydroiodic Acid Salt
Welcome, researchers, scientists, and drug development professionals. This technical support guide is designed to provide in-depth, practical solutions for a common challenge in synthetic chemistry: the effective removal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome, researchers, scientists, and drug development professionals. This technical support guide is designed to provide in-depth, practical solutions for a common challenge in synthetic chemistry: the effective removal of hydroiodic acid (HI) from salts of 3-(methylsulfanyl)azetidine to isolate the free base. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, providing not only procedural steps but also the underlying chemical principles to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove hydroiodic acid from my 3-(methylsulfanyl)azetidine salt?
The salt form of an amine, such as 3-(methylsulfanyl)azetidine hydroiodide, is often the direct product of a synthesis or is used for purification and stable storage. However, for subsequent reactions where the azetidine nitrogen needs to act as a nucleophile, the protonated form (the ammonium salt) is unreactive. Therefore, the hydroiodic acid must be neutralized and removed to liberate the free amine (the free base), which possesses the lone pair of electrons on the nitrogen necessary for further chemical transformations.
Q2: What are the primary challenges associated with handling 3-(methylsulfanyl)azetidine and its salts?
Researchers should be aware of several key challenges:
Polarity and Water Solubility: Both the salt and the free base of 3-(methylsulfanyl)azetidine can exhibit high polarity and significant water solubility. This can complicate extractions from aqueous solutions, often leading to low recovery of the desired product.[1]
Basicity of the Azetidine Nitrogen: The nitrogen atom in the azetidine ring is basic.[2] This property is central to its reactivity but also means it will readily react with acids, including the acidic surface of standard silica gel, which can lead to streaking and poor separation during column chromatography.[1]
Ring Strain and Stability: The four-membered azetidine ring possesses considerable ring strain (approximately 25.4 kcal/mol).[1][3] This inherent strain can make the molecule susceptible to ring-opening reactions under harsh conditions, such as exposure to strong, non-volatile acids or high temperatures.[1]
Q3: I'm observing a persistent yellow or brown color in my isolated free base. What is the likely cause and how can I prevent it?
Hydroiodic acid and iodide salts are susceptible to air oxidation, which liberates elemental iodine (I₂), resulting in a distinct yellow to brown discoloration.[4] To mitigate this:
Use Freshly Prepared or Purified Reagents: Ensure the starting salt is as pure as possible.
Work Under an Inert Atmosphere: Conducting the neutralization and extraction under an atmosphere of nitrogen or argon can minimize contact with oxygen.
Add a Reducing Agent: During the workup, a small amount of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite (Na₂S₂O₅), can be added to the aqueous layer to quench any iodine that has formed.[4]
Troubleshooting Guides: Step-by-Step Protocols
Issue 1: Low recovery of 3-(methylsulfanyl)azetidine free base after aqueous workup.
This is a frequent issue stemming from the high water solubility of the free base.
Solution: Optimized Basic Aqueous Workup and Extraction
This protocol is designed to maximize the partitioning of the polar amine into the organic phase.
Protocol:
Dissolution: Dissolve the 3-(methylsulfanyl)azetidine hydroiodide salt in a minimal amount of deionized water.
Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a suitable base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring until the pH of the aqueous layer is greater than 10.[1] Using a weaker base like sodium bicarbonate is often preferred to avoid potential side reactions with sensitive functional groups.[5]
Extraction: Extract the aqueous layer multiple times (at least 3-5 times) with a suitable organic solvent. Dichloromethane (DCM) or a 9:1 mixture of chloroform/isopropanol can be more effective for extracting polar amines than less polar solvents like ethyl acetate.[1]
"Salting Out" (Optional but Recommended): Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This significantly decreases the solubility of the organic free base in the aqueous phase, thereby improving extraction efficiency.[1]
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature to avoid volatilization of the product.
Technical Support Center: Purification of 3-(Methylsulfanyl)azetidine Derivatives
Welcome to the technical support center for the purification of 3-(methylsulfanyl)azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the uniqu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3-(methylsulfanyl)azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this important class of heterocyclic compounds. The inherent properties of these molecules—namely the basicity and strain of the azetidine ring combined with the sensitivity of the methylsulfanyl group—demand carefully considered purification strategies.
This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 3-(methylsulfanyl)azetidine derivatives in a direct question-and-answer format.
Question: My compound streaks badly on silica TLC plates and gives broad, tailing peaks during column chromatography. What is happening and how do I fix it?
Answer: This is the most common issue when purifying azetidines and other amines on standard silica gel.[1]
Causality: The root cause is an acid-base interaction. The nitrogen atom in the azetidine ring is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, often irreversible, binding leads to poor peak shape (tailing), inconsistent elution, and can result in low recovery of your product.[2]
Solutions:
Add a Basic Modifier to the Eluent: This is the most effective and widely used solution. By incorporating a small amount of a volatile, non-nucleophilic base like triethylamine (Et₃N) or ammonia into your mobile phase, you "tame" the silica surface. The added base competes with your azetidine derivative for the acidic sites, leading to a much sharper and more symmetrical peak. A typical concentration is 0.1-1% Et₃N in your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[2]
Use a Deactivated Stationary Phase: If adding a modifier is insufficient, consider using a different stationary phase.
Base-Deactivated Silica: You can pre-treat standard silica gel by flushing the packed column with a solvent system containing 1-2% triethylamine before loading your sample.[2][3]
Basic Alumina (Al₂O₃): Alumina is a good alternative for purifying basic compounds. It is available in acidic, neutral, and basic grades; for these applications, basic or neutral alumina is recommended.[4]
Amine-Functionalized Silica: While more expensive, pre-functionalized silica offers excellent peak shape for amines without the need for mobile phase additives.[1]
Question: I am seeing new, more polar spots appear on my TLC plate after running a column or during workup. What are they?
Answer: The appearance of new, more polar impurities strongly suggests oxidation of the methylsulfanyl group.
Causality: The sulfur atom in a thioether (R-S-Me) is susceptible to oxidation, typically forming the corresponding sulfoxide (R-SO-Me) and then the sulfone (R-SO₂-Me).[5][6] Both the sulfoxide and sulfone are significantly more polar than the starting thioether. This oxidation can be inadvertently caused by:
The slightly acidic environment of a silica gel column, which can catalyze oxidation in the presence of air.
Oxidizing agents used in a previous synthetic step that were not fully quenched.
Prolonged exposure to air during purification.
Solutions:
Use Deactivated or Neutral Media: Avoid prolonged contact with standard silica gel. Use the strategies mentioned above, such as adding Et₃N or switching to neutral alumina.[4]
Degas Solvents: If oxidation is a persistent issue, consider degassing your chromatography solvents by bubbling nitrogen or argon through them before use to minimize dissolved oxygen.
Ensure Complete Quenching: After a reaction, be certain that any oxidizing reagents are fully quenched before proceeding with workup and purification.
Work Efficiently: Minimize the time your compound spends on the column to reduce its exposure to air and the stationary phase.
Question: After my reaction workup, I can't seem to extract my azetidine product from the aqueous layer. What should I do?
Answer: This is a classic problem for water-soluble amines. Your compound is almost certainly in its protonated (salt) form, which has high aqueous solubility.[2]
Causality: If the aqueous layer is neutral or acidic, the basic azetidine nitrogen will be protonated (R₃N⁺H), forming a salt (e.g., a hydrochloride or trifluoroacetate salt). These salts are often highly soluble in water and poorly soluble in common organic extraction solvents like ethyl acetate.
Solutions:
Sufficient Basification: Before extraction, you must convert the azetidine salt back to the neutral free base. Basify the aqueous layer to a pH > 12 using a strong base like 1-6M NaOH or saturated K₂CO₃.[2] Always check the pH with a pH meter or high-range pH paper to ensure complete deprotonation.
"Salting Out": Saturate the aqueous layer by adding solid sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.[2]
Choose a Better Extraction Solvent: For polar amines, ethyl acetate can be inefficient. Dichloromethane (DCM) or a 9:1 mixture of chloroform/isopropanol are often more effective at extracting these types of compounds from a basic aqueous phase.[2] Perform multiple extractions (e.g., 3-5 times) to maximize recovery.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column chromatography setup for 3-(methylsulfanyl)azetidine derivatives?
A1: A highly effective and reliable starting point is flash column chromatography using standard silica gel with an eluent system of Dichloromethane/Methanol containing 0.5% triethylamine.[2] Start with a low percentage of methanol and gradually increase the polarity. The DCM provides good solubility for a wide range of derivatives, while the methanol effectively elutes these polar compounds. The triethylamine is critical for maintaining good peak shape.[2]
Q2: Should I purify the free base or the salt form of my compound?
A2: This depends on the physical properties of your compound.
Free Base: If your compound is a stable oil or a solid that is difficult to crystallize, purification via chromatography in its free base form is standard. This is the most common approach.
Salt Form: If your compound is a solid and forms well-defined crystals as a salt (e.g., hydrochloride), recrystallization can be an excellent and highly effective final purification step.[7][8] To do this, you can purify the crude free base by chromatography, then dissolve it in a suitable solvent (like ether or ethyl acetate) and add a solution of anhydrous HCl to precipitate the pure salt.[2]
Q3: What role do protecting groups play in purification?
A3: Protecting groups are a powerful tool to temporarily alter a molecule's properties to facilitate purification.[9] For azetidines, an N-protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can:
Neutralize Basicity: The protected nitrogen is no longer basic, eliminating issues with streaking and tailing on silica gel.[9][10]
Increase Stability: Electron-withdrawing protecting groups can stabilize the strained azetidine ring against ring-opening.[3]
Alter Polarity: A protecting group changes the overall polarity of the molecule, which can be leveraged to improve separation from impurities.
Purification Decision Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of your 3-(methylsulfanyl)azetidine derivative.
Caption: A decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is a robust starting point for purifying the free-base form of most 3-(methylsulfanyl)azetidine derivatives.
Solvent System Selection:
Develop a suitable solvent system using TLC. A good target Rf for your product is 0.25-0.35.
Start with a system like 5-10% Methanol in Dichloromethane (DCM).
Crucially, add 0.5% triethylamine (Et₃N) to your chosen solvent system. [2]
Column Packing (Slurry Method):
Prepare the initial, least polar eluting solvent (e.g., pure DCM + 0.5% Et₃N).
In a beaker, create a slurry of silica gel in this solvent mixture.
Pour the slurry into your column and use gentle pressure or tapping to create a well-packed, uniform bed. Allow excess solvent to drain to the top of the silica bed.
Sample Loading (Dry Loading Recommended):
Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or MeOH).
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
Gently layer this powder on top of the packed column bed.
Elution and Fraction Collection:
Carefully add your eluent to the column, taking care not to disturb the top surface.
Run the column using a gradient of increasing polarity (e.g., starting with 2% MeOH in DCM and gradually increasing to 10% MeOH, always maintaining 0.5% Et₃N).
Collect fractions and monitor them by TLC to identify those containing your pure product.
Product Isolation:
Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.
Protocol 2: Acid-Base Extraction for Purification
This technique is excellent for separating your basic azetidine derivative from neutral or acidic impurities.
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 times).
Expert Insight: Your basic azetidine will become protonated and move into the aqueous HCl layer. Neutral impurities will remain in the organic layer, which can now be discarded.
Back-Extraction (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent (e.g., EtOAc) to remove any remaining trapped neutral impurities.
Basification: Cool the acidic aqueous layer in an ice bath. Slowly and carefully add a strong base (e.g., 6M NaOH or solid K₂CO₃) with swirling until the pH is > 12.[1]
Extraction of Free Base: Extract the now basic aqueous layer multiple times (3-5 times) with DCM.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified azetidine free base.[1]
Data Summary
Table 1: Recommended Solvent Systems for Chromatography
Stationary Phase
Common Eluent System
Modifier
Target Compounds & Notes
Silica Gel
Hexane / Ethyl Acetate
0.5 - 1% Et₃N
For less polar derivatives. The base is essential to prevent tailing.
Silica Gel
Dichloromethane / Methanol
0.5 - 1% Et₃N
Excellent general-purpose system for a wide range of polarities.[2]
Basic Alumina
Hexane / Ethyl Acetate
None
Good alternative if product shows decomposition or oxidation on silica.[4]
C18 Reverse Phase
Water / Acetonitrile
0.1% TFA or Formic Acid
For highly polar compounds or purification of salts. Note: The thioether may be sensitive to acidic conditions.
References
Hashim O.S., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]
Synthesis and Characterization of a Novel Azetidine Derivative. (2023). International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
Cellnik, T., & Healy, A. R. (2022). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry. Available from: [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (PMC). Available from: [Link]
Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. (PMC). Available from: [Link]
A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. (2022). Organic & Biomolecular Chemistry. Available from: [Link]
Protective Groups. Organic Chemistry Portal. Available from: [Link]
Method for preparing azetidine derivatives. (2012). Google Patents.
Photochemical Approaches to Azetidines. (2022). Nottingham ePrints. Available from: [Link]
Sulfur-Nitrogen Heterocycles. (2005). MDPI. Available from: [Link]
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available from: [Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). MDPI. Available from: [Link]
Process for synthesis of azetidine and novel intermediates therefor. (1990). Google Patents.
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Available from: [Link]
Jakubkienė, V., & Vainilavicius, P. (2007). Transformations of Methyl 6-Methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate under Oxidative Conditions. ResearchGate. Available from: [Link]
Supporting Information - One-pot acid catalyzed synthesis of functionalized arylthio- cyclopropane carbaldehydes and ketones. The Royal Society of Chemistry. Available from: [Link]
Oxidation of organosulfur compounds promoted by continuous-flow chemistry. Available from: [Link]
A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. (2006). Available from: [Link]
Mechanistic investigations into the formation of sulfur-containing heterocycles by C–H functionalization. American Chemical Society. Available from: [Link]
Molecules | Special Issue : Focusing on Sulfur in Medicinal Chemistry. MDPI. Available from: [Link]
Selective β-oxidation of α-sulfanyl amides. CORA. Available from: [Link]
Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. (2006). PMC. Available from: [Link]
Expedition of sulfur‐containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. (2021). ResearchGate. Available from: [Link]
Synthesis of sulfur-containing heterocycles via ring enlargement. (2018). PubMed. Available from: [Link]
A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository. Available from: [Link]
Technical Support Center: Handling Hygroscopic Azetidine Hydroiodide (AzI) in the Laboratory
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical handling requirements of azetidinium iodide (AzI).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical handling requirements of azetidinium iodide (AzI).
) is increasingly utilized as a novel A-site cation to replace methylammonium (MA) in perovskite solar cells. Its incorporation significantly enhances thermal stability and suppresses phase segregation in wide-bandgap devices [](). However, AzI is highly hygroscopic. Absorbed moisture alters the effective mass of the salt, leading to severe stoichiometric deviations during precursor synthesis and ultimately causing device failure 1.
Quantitative Material Properties
To properly formulate your precursor solutions, you must account for the specific molar mass and hygroscopic nature of your A-site cations.
Standard workflow for the inert handling and weighing of hygroscopic azetidinium iodide.
Core Protocol: Precision Weighing & Self-Validation in an Inert Atmosphere
To guarantee reproducible device performance, AzI must be handled using a self-validating protocol that eliminates moisture exposure and static interference.
Step 1: Glovebox Preparation & Equilibration
Action: Ensure the glovebox atmosphere maintains
and .
Causality: AzI readily absorbs atmospheric moisture. Handling it in ambient conditions introduces water into the perovskite lattice, which accelerates degradation and alters the stoichiometric ratio of the precursor solution, directly ruining device efficiency 1.
Action: Temporarily disable the glovebox circulation blower via the control panel.
Causality: The blower generates micro-vibrations and continuous pressure fluctuations. Analytical balances cannot stabilize under these dynamic conditions, leading to inaccurate mass readings and flawed stoichiometry 3.
Step 3: Static Elimination
Action: Discharge the weighing boat, spatula, and balance draft shield using an anti-static gun (e.g., ZeroStat).
Causality: The ultra-dry environment (
moisture) prevents natural static dissipation. Highly hygroscopic powders like AzI will acquire a triboelectric charge, causing them to repel the spatula, scatter across the workspace, and contaminate the balance [[3]]().
Step 4: Rapid Transfer & Sealing
Action: Open the AzI container, quickly transfer the target mass, and immediately seal both the source and secondary containers. Turn the circulator back ON.
Causality: Minimizing exposure time prevents trace moisture uptake. Even in a controlled glovebox, prolonged exposure to the localized atmosphere can compromise the salt's purity over time 1.
Step 5: Self-Validation (The Solvation Check)
Action: Dissolve the weighed AzI in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
Validation Mechanism: The resulting solution must be perfectly clear and colorless. A yellowish tint indicates the oxidation of iodide to iodine (
), confirming that the batch has been compromised by moisture, oxygen, or light exposure and must be discarded. Alternatively, perform a Thermogravimetric Analysis (TGA) inside the glovebox; pure, anhydrous AzI should exhibit zero mass loss below its decomposition threshold 1.
Troubleshooting & FAQs
Q: How do I safely transfer AzI into the glovebox without compromising the salt?A: Never heat organic amine hydrohalides under vacuum to dry them, as they can sublimate or thermally degrade. Instead, rely on extended room-temperature dynamic vacuum cycles in the antechamber. Ensure the original vendor seal is intact before placing it in the antechamber, and perform at least three dynamic vacuum/Argon refill cycles to purge ambient air 3.
Q: Can azetidine hydroiodide poison my glovebox catalyst?A: Yes. Free amines strongly bind to and permanently poison the copper catalyst bed used for oxygen removal 4. While AzI is a stable salt, trace unreacted azetidine or degradation byproducts can volatilize. Always keep AzI containers tightly sealed. If you suspect volatile amine release during an experiment, perform a 15-20 minute purge of the glovebox atmosphere before turning the circulator back on [[4]]().
Q: My AzI powder has clumped together. Can I still use it?A: Clumping is a primary visual indicator of deliquescence (moisture absorption). Do not use clumped AzI for high-efficiency device fabrication, as the absorbed water alters the effective mass and ruins the stoichiometry 1. To recover the material, you must recrystallize the powder in a dry solvent (e.g., absolute ethanol) inside an
-filled glovebox and dry it thoroughly under vacuum 5.
References
[4] Section 5.21 Title: Glovebox Use. University of Wisconsin-Madison. 4
[6] Construction of Polyoxometalate‐Based Material for Eliminating Multiple Pb‐Based Defects and Enhancing Thermal Stability of Perovskite Solar Cells. ResearchGate. 6
[1] A Possible Reason to Place a TGA Inside the Glovebox. NETZSCH Analyzing & Testing. 1
[5] Fundamental Properties of Low-Dimensional Perovskite-Related Light Absorbers: [(CH2)3NH2]3Sb2X9 (X = I, Br, Cl), Azetidinium Antimony Halides. ACS Publications. 5
Optimization of reaction pH for 3-(Methylthio)azetidine hydroiodide
Technical Support Center: 3-(Methylthio)azetidine Hydroiodide Optimization Executive Summary Working with 3-(Methylthio)azetidine hydroiodide presents a classic "reactivity vs. stability" paradox common to strained heter...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-(Methylthio)azetidine Hydroiodide Optimization
Executive Summary
Working with 3-(Methylthio)azetidine hydroiodide presents a classic "reactivity vs. stability" paradox common to strained heterocycles.[1] The azetidine ring possesses significant ring strain (~26 kcal/mol), making it prone to ring-opening polymerization (ROP) under improper pH or thermal conditions. Furthermore, the high pKa of the azetidine nitrogen (~11.3) necessitates highly basic conditions for free-basing, which paradoxically accelerates degradation pathways.[1]
This guide moves beyond generic protocols to address the specific mechanistic failures researchers encounter with this building block.
Part 1: The Stability-Reactivity Landscape
To optimize your reaction, you must visualize the species distribution across the pH scale. The critical failure point for most chemists is underestimating the basicity required to generate the nucleophilic free base while overestimating the thermal stability of that free base.
Visualizing the pH Danger Zones
The following diagram illustrates the mechanistic fate of 3-(Methylthio)azetidine at various pH levels.
Figure 1: The Stability Landscape. Note that the "Operational Window" is narrow; the free base must be generated cold and used immediately to prevent the transition to the "Degradation" state.
Part 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by our users.
Q1: I adjusted the pH to 10, but my extraction yield is consistently low (<40%). Why?
The Issue: Incomplete Deprotonation.
The Science: The pKa of the azetidine nitrogen is exceptionally high, approximately 11.3 [1]. At pH 10, the Henderson-Hasselbalch equation dictates that roughly 95% of your compound is still protonated (ionic) and remains in the aqueous phase.
The Fix:
Target pH: You must adjust the aqueous phase to pH 12–13 to drive the equilibrium toward the free base.
The Risk: At pH 13, hydroxide ions act as nucleophiles.[1] You must perform this step at 0°C and minimize contact time.
Q2: My reaction mixture turns a dark brown/tarry color upon heating. Is this oxidation?
The Issue: Cationic Ring-Opening Polymerization (CROP) or Iodine Oxidation.
The Science:
Polymerization: Azetidines are prone to ring-opening.[1][2][3] If any protonated species remain (e.g., incomplete neutralization) while heating, the free base (nucleophile) attacks the protonated azetidine (electrophile), initiating a polymerization chain reaction [2].
Iodide Effect: You are using the hydroiodide salt.[1] Iodide (
) is easily oxidized to iodine () by air or mild oxidants, turning solutions brown. can also catalyze decomposition.[1]
The Fix:
Switch Salts: If possible, perform a salt exchange to the hydrochloride (HCl) salt before critical steps, as
is less prone to oxidation than .
Cold Workup: Never heat the free base above 30°C. Remove solvents under vacuum at low temperature.[1]
Q3: Can I store the free base of 3-(Methylthio)azetidine?
The Answer:No.The Science: Unlike pyrrolidines, the azetidine ring strain renders the free base thermodynamically eager to relieve stress via ring opening. Storing the free base neat or in solution—even at -20°C—often leads to dimerization or oligomerization over days [3].[1]
The Protocol: Generate the free base in situ or immediately prior to the coupling step.
Part 3: Optimized Protocols
Protocol A: Biphasic Neutralization (Recommended)
Use this method to isolate the free base for immediate use in coupling reactions.
Reagents:
3-(Methylthio)azetidine hydroiodide
Dichloromethane (DCM) or 2-MeTHF (preferred for green chemistry)
50% w/v Potassium Carbonate (
) or 2M NaOH (cold)
Workflow Diagram:
Figure 2: The "Cold & Quick" Neutralization Workflow. The final step emphasizes avoiding concentration to dryness to prevent thermal polymerization.
Step-by-Step:
Suspension: Suspend the hydroiodide salt in DCM (10 mL/g) and cool the mixture to 0°C in an ice bath.
Basification: Slowly add cold 2M NaOH or saturated
with vigorous stirring. Monitor pH; ensure the aqueous layer reaches pH 12–13 .
Extraction: Stir for only 5–10 minutes. Separate the layers immediately.[1]
Re-extraction: Extract the aqueous layer twice more with cold DCM.[1]
Drying: Combine organic layers, dry over anhydrous
(Magnesium sulfate is slightly acidic and can sometimes trigger degradation; Sodium sulfate is safer).[1]
Utilization: Filter the drying agent.[1] Do not rotovap to dryness if possible.[1] Use the DCM solution directly in the next step to maximize yield.
Part 4: Data Summary & Specifications
Property
Value
Implication for Handling
pKa (Conjugate Acid)
~11.3 [1]
Requires pH > 12.5 for >90% extraction efficiency.
Stability of 3-(Methylsulfanyl)azetidine HI under basic conditions
Topic: Stability of 3-(Methylsulfanyl)azetidine HI under basic conditions Audience: Researchers, scientists, and drug development professionals. Executive Summary 3-(Methylsulfanyl)azetidine Hydroiodide (HI) is a straine...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability of 3-(Methylsulfanyl)azetidine HI under basic conditions
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-(Methylsulfanyl)azetidine Hydroiodide (HI) is a strained, four-membered heterocyclic building block. While the salt form is relatively stable, the compound exhibits distinct instability profiles when subjected to basic conditions (free-basing).
Chemical Stability: The azetidine ring is generally stable to basic hydrolysis. The thioether (S-Me) moiety is inert to standard bases.
Physical Stability: The free base is highly volatile and prone to oligomerization/polymerization if concentrated to neat oil or heated.
Salt-Specific Sensitivity: The hydroiodide (HI) counterion is sensitive to light and oxidation, often leading to discoloration (iodine formation).
Module 1: Stability Profile & Critical Risks
The following table summarizes the stability characteristics of the salt versus the free base.
Feature
HI Salt (Solid)
Free Base (Liquid/Oil)
Primary State
Crystalline Solid
Colorless to Pale Yellow Oil
Base Stability
N/A (Acidic salt)
High. Resistant to hydrolysis by OH⁻/CO₃²⁻.
Thermal Stability
Moderate (MP > 100°C)
Low. Volatile. Do not heat >40°C.
Light Sensitivity
High. I⁻ oxidizes to I₂ (brown).
Low.
Polymerization
Stable (if dry).
Risk. Prone to dimerization/polymerization if neat.
Oxidation
I⁻ oxidizes to I₂.
S-Me oxidizes to Sulfoxide (S=O) over time.
Mechanistic Insight: The Polymerization Risk
Unlike larger heterocycles, azetidines possess significant ring strain (~25 kcal/mol). While acid catalyzes ring-opening polymerization (Cationic Ring-Opening Polymerization - CROP), the free base is kinetically stable in dilute solution. However, in a neat (undiluted) state, the secondary amine of one molecule can nucleophilically attack the strained ring of another, leading to dimerization or oligomerization, particularly if trace acid or Lewis acids are present [1, 2].
Module 2: Handling the Hydroiodide (HI) Salt
Issue: The compound turns yellow or brown upon storage.
Cause: The iodide counterion (
) is susceptible to oxidation by atmospheric oxygen to form elemental iodine (), which is brown. This is accelerated by light.
Solution:
Storage: Store at -20°C in an amber vial under Argon/Nitrogen.
Restoration: If the salt is discolored, washing with a small amount of cold acetone or ether may remove surface iodine, though recrystallization is preferred for high purity.
Module 3: Protocol for Free-Basing (Basic Conditions)
Objective: Safely convert the HI salt to the free base for coupling or substitution reactions without polymerization or loss due to volatility.
Step-by-Step Protocol
Preparation:
Cool the reaction vessel to 0°C .
Solvent Choice: Use Dichloromethane (DCM) or Diethyl Ether . Avoid high-boiling solvents (e.g., Toluene) if you plan to isolate the free base, as the compound is volatile.
Neutralization:
Suspend 3-(Methylsulfanyl)azetidine HI in the organic solvent.
Add Saturated Aqueous
or 1M NaOH (1.5 - 2.0 equiv).
Note: Carbonate bases are gentler. If using NaOH, ensure the biphasic mixture is kept cold to prevent any potential elimination side reactions (though rare for S-Me).
Extraction:
Stir vigorously at 0°C - RT for 15-30 minutes.
Separate layers. Extract the aqueous layer 2x with DCM.
Iodide Management: The iodide (
) will partition into the aqueous layer. If the organic layer looks purple/brown (indicating ), wash with 10% Sodium Thiosulfate () to reduce iodine back to water-soluble iodide.
Drying & Concentration (CRITICAL STEP):
Dry over
or .
Do NOT concentrate to dryness unless absolutely necessary. The free base is volatile.
If a neat oil is required, use a rotary evaporator with a bath temperature < 30°C and stop immediately when solvent is removed.
Module 4: Troubleshooting & FAQs
Q1: I concentrated my extraction, but the flask is empty. Where is my compound?A: The free base is likely volatile . 3-substituted azetidines have relatively low boiling points. If you used high vacuum or heated the bath, the compound co-evaporated with the solvent.
Fix: Use the free base as a solution (e.g., determine concentration by NMR) or use a milder vacuum at 0°C.
Q2: The oil solidified into a gum after sitting on the bench for 2 hours.A: You likely experienced polymerization or carbamate formation (from
in air).
Fix: Use the free base immediately after generation. Do not store the neat free base for extended periods.
Q3: Can I use strong bases like n-BuLi or NaH?A: Use caution. While the azetidine ring is stable, strong bases can deprotonate the position
to the sulfur (though less acidic than a ketone, it is possible) or cause elimination if a leaving group is introduced later. For simple free-basing, inorganic aqueous bases are superior.
Visual Guide: Workflow & Stability Logic
The following diagram illustrates the decision matrix for handling this compound, highlighting the critical control points (CCPs) to prevent degradation.
Caption: Operational workflow for converting 3-(Methylsulfanyl)azetidine HI to its free base, highlighting critical failure modes (Volatility, Polymerization).
References
BenchChem. Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from .
Goethals, E. J. (1974). Cationic Ring-Opening Polymerization of Azetidines.[1] Journal of Polymer Science.
Sigma-Aldrich. 3-Methylthio-azetidine hydrochloride Product Data. Retrieved from .
Padwa, A. (2004). Azetidines, Azetines, and Azetes: Monocyclic. Comprehensive Heterocyclic Chemistry III.
Technical Support Center: Minimizing Ring-Opening Side Reactions of 3-Substituted Azetidines
Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly valuable 4-membered nitrogen heterocycles used extensively in medicinal chemistry as bioisosteres for larger rings, improving physico...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly valuable 4-membered nitrogen heterocycles used extensively in medicinal chemistry as bioisosteres for larger rings, improving physicochemical properties like lipophilicity and metabolic stability[1]. However, their inherent ring strain (~25-26 kcal/mol) makes them thermodynamically susceptible to ring-opening side reactions[2][3].
This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and field-validated protocols to prevent azetidine degradation during complex synthetic routes.
Part 1: Core Principles & Mechanistic Causality
The stability of the azetidine core is a delicate balance between steric shielding and electronic distribution. Understanding why the ring opens is the first step in preventing it.
N-Activation and Electrophilicity: When the azetidine nitrogen is protonated by strong Brønsted acids or coordinated by Lewis acids, electron density is pulled away from the adjacent C2 and C4 carbons. This significantly increases their electrophilicity, making the strained ring highly susceptible to nucleophilic attack (often via an SN2-type mechanism)[3][4].
3-Substitution Effects: Substituents at the 3-position can either stabilize or destabilize the ring. Electron-withdrawing groups (EWGs) on the nitrogen can stabilize the ring against basic conditions, but certain leaving groups at the 3-position can lead to highly reactive bicyclic azabicyclo[1.1.0]butane intermediates, which rapidly undergo strain-release ring opening[5].
Mechanistic pathway of acid-catalyzed azetidine ring opening.
Part 2: Troubleshooting Guides & FAQs
FAQ 1: N-Deprotection Degradation
Q: Why does my 3-substituted azetidine decompose into acyclic byproducts during Boc deprotection with TFA?
A: The tert-Butoxycarbonyl (Boc) group is labile to strong acids like Trifluoroacetic acid (TFA)[4]. Once the Boc group is removed, the newly formed secondary amine is immediately protonated. The high concentration of TFA and the potential presence of nucleophilic scavengers (like water or thiols) trigger a nucleophilic attack on the activated azetidinium ion, permanently cleaving the C-N bond[3][4].
Causality & Solution: You must avoid highly concentrated, strong acids. Switch to a protecting group that can be removed under neutral or reductive conditions (e.g., Cbz removed via hydrogenolysis)[4][6], or use milder, non-aqueous acidic conditions for Boc removal.
Protocol 1: Mild Boc-Deprotection of Acid-Sensitive Azetidines
Self-Validating System: By using a stoichiometric Lewis acid (TMSOTf) and a non-nucleophilic base (2,6-lutidine), the Boc group is cleaved via silylation without generating a highly protonated, nucleophile-rich environment.
Preparation: Dissolve the N-Boc-3-substituted azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert atmosphere (N2 or Ar).
Temperature Control: Cool the solution strictly to 0 °C using an ice bath.
Reagent Addition: Add 2,6-lutidine (3.0 eq) dropwise. Follow this with the careful, dropwise addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq).
Monitoring: Stir at 0 °C for 15-30 minutes. Monitor by LC-MS. (Self-validation: The disappearance of the Boc-mass peak without the appearance of +18 Da (water addition) or +X Da (nucleophile addition) ring-opened adducts confirms successful cleavage).
Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 to maintain slightly basic conditions during workup[7]. Extract with DCM, dry over Na2SO4, and concentrate.
FAQ 2: Ring-Opening During N-Acylation
Q: I observe significant ring-opening when reacting my azetidine with acyl chlorides. How can I form amides without destroying the ring?
A: Acyl chlorides can act as weak Lewis acids and generate HCl as a byproduct during acylation. Both factors activate the azetidine nitrogen, promoting ring-opening by the chloride ion (a strong nucleophile in aprotic solvents)[4].
Causality & Solution: You must neutralize the HCl immediately and minimize the electrophilicity of the acylating agent. Performing the reaction at low temperatures (0 °C to -78 °C) reduces the kinetic energy available to overcome the ring-opening activation barrier[4][6]. If acyl chlorides must be used, employ Schotten-Baumann conditions.
Troubleshooting workflow for the N-acylation of azetidines.
Protocol 2: Schotten-Baumann Acylation for Fragile Azetidines
Solvent System: Dissolve the 3-substituted azetidine (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and saturated aqueous NaHCO3.
Cooling: Cool the biphasic mixture to 0 °C with vigorous stirring.
Addition: Slowly add the acyl chloride (1.1 eq) dropwise over 10 minutes.
Causality Check: The biphasic nature ensures that any HCl generated is instantly neutralized by the aqueous bicarbonate, while the azetidine remains partitioned in the organic layer, minimizing exposure to acidic microenvironments.
Completion: Stir for 1 hour at 0 °C, separate the layers, extract the aqueous layer with Ethyl Acetate, and purify.
Part 3: Quantitative Data & Reagent Selection
Selecting the correct protecting group is the most effective preventative measure against ring-opening side reactions. Use the table below to guide your synthetic route design.
Table 1: N-Protecting Group Selection Guide for Azetidine Stability [4]
Protecting Group
Stability to Acid
Stability to Base
Deprotection Conditions
Risk of Ring-Opening
Boc (tert-Butoxycarbonyl)
Low
High
Strong acid (TFA, HCl)
High (During deprotection)
Cbz (Carboxybenzyl)
Moderate
High
Hydrogenolysis (H2, Pd/C)
Low (Orthogonal removal)
Tosyl / Nosyl
High
High
Harsh reduction (Na/NH3)
Low to Moderate
Benzyl (Bn)
High
High
Hydrogenolysis (H2, Pd/C)
Low
Expert Insight: Cbz and Benzyl groups are highly recommended for 3-substituted azetidines. Their removal via hydrogenolysis avoids the ionic intermediates and acidic conditions that trigger ring strain release[4][6].
Part 4: References
"Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes." ChemRxiv, 2025. URL: [Link]
"A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis." JACS Au, ACS Publications, 2025. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Recrystallization of 3-(Methylthio)azetidine Hydroiodide
Executive Summary & Solvent System Matrix
Compound Profile:
Target: 3-(Methylthio)azetidine hydroiodide
Chemical Class: Strained 4-membered heterocycle; secondary amine salt; alkyl thioether.
Key Challenges:
Ring Strain: Azetidines are susceptible to ring-opening under vigorous thermal or acidic stress.
Oxidation Sensitivity: The iodide anion (
) can oxidize to iodine (), causing yellow/brown discoloration. The thioether moiety () is prone to oxidation to sulfoxides if handled carelessly.
"Oiling Out": Hydroiodide salts often possess low melting points and high polarizability, leading to liquid-liquid phase separation rather than crystallization.
Recommended Solvent Systems:
The following matrix is derived from the polarity index of amine hydroiodide salts and the lipophilicity contributed by the methylthio group.
System
Solvent A (Good Solvent)
Solvent B (Anti-Solvent)
Ratio (v/v)
Application
Primary
Ethanol (Absolute)
Diethyl Ether
1:3 to 1:5
Standard purification. Balances solubility with recovery yield.
Alternative
Isopropanol (IPA)
MTBE
1:2 to 1:4
Use if the compound is too soluble in Ethanol. MTBE is safer (higher flashpoint) than ether.
High Purity
Methanol
Ethyl Acetate
1:5
For removing highly polar impurities. Yields may be lower.[1]
Rescue
Acetonitrile
Toluene
1:10
Use only if "oiling out" occurs in alcoholic systems.
Technical Deep Dive: The "Why" Behind the Protocol
Q: Why do we prefer Ethanol/Ether over Water/Alcohol?A: While amine salts are water-soluble, water is difficult to remove from hygroscopic hydroiodide salts. Residual water promotes hydrolysis and oxidation of the iodide to iodine (
). Ethanol dissolves the ionic lattice effectively at boiling point () but allows for rapid supersaturation when cooled and diluted with non-polar Diethyl Ether.
Q: How does the Methylthio group affect the process?A: The 3-methylthio group adds lipophilicity compared to 3-hydroxyazetidine. This makes the salt more soluble in organic solvents like dichloromethane or chloroform, but less soluble in water. Consequently, you must avoid "over-concentrating" the solution, as the compound may precipitate as an oil (amorphous) rather than a crystal lattice.
Q: What is the risk of Iodine liberation?A: Hydroiodide salts are photosensitive and air-sensitive. If your white crystals turn yellow, elemental iodine has formed. This acts as an oxidant and can potentially react with the thioether to form sulfoxides or charge-transfer complexes. Crucial: Perform recrystallization under low light or inert atmosphere (
/Ar) if high purity is required.
Troubleshooting Guide (Q&A)
Issue 1: The Product "Oils Out" (Forms a liquid layer instead of crystals)
Cause: The temperature dropped too quickly, or the anti-solvent was added too fast, causing the solute to crash out as a supercooled liquid before organizing into a lattice.
Fix:
Re-heat the mixture until the oil redissolves (add a few drops of Ethanol if needed).
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to create nucleation sites.
Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours before moving to the fridge.
Issue 2: Crystals are Yellow/Brown
Cause: Oxidation of iodide to iodine (
).
Fix:
Wash: Rinse the filtered crystals with cold Diethyl Ether containing a trace of sodium thiosulfate (aqueous wash is risky for yield, so anhydrous ether wash is preferred to simply remove surface iodine).
Prevent: Use fresh, peroxide-free ether. Add a small copper wire to the mother liquor (acts as an iodine scavenger) if the problem persists during crystallization.
Issue 3: Low Yield
Cause: Compound is too soluble in the alcohol.
Fix: Switch to Isopropanol (IPA) . IPA is less polar than Ethanol, reducing the solubility of the salt at cold temperatures. Increase the ratio of Anti-Solvent (MTBE/Ether).
Place 1.0 g of crude 3-(Methylthio)azetidine hydroiodide in a 25 mL Erlenmeyer flask.
Add Absolute Ethanol dropwise while heating gently on a steam bath or heat block (
).
Target: Use the minimum amount of ethanol required to dissolve the solid (approx. 3-5 mL).
Filtration (Optional but Recommended):
If insoluble particles (dust, polymer) are visible, filter the hot solution through a pre-warmed glass wool plug or syringe filter.
Crystallization:
Remove from heat. While the solution is still warm, add Diethyl Ether (or MTBE) dropwise.
Stop adding when a faint, persistent cloudiness (turbidity) appears.
Add 1-2 drops of Ethanol to clear the cloudiness.
Nucleation & Cooling:
Cap the flask (loosely, to prevent pressure buildup but exclude moisture).
Allow to cool to room temperature undisturbed for 2 hours.
Transfer to a refrigerator (
) for 4-12 hours.
Isolation:
Filter the white needles/prisms using a Büchner funnel.
Wash the cake with 2 x 5 mL of cold Diethyl Ether.
Drying: Dry in a vacuum desiccator over
or KOH pellets (to absorb acid/water) for 24 hours. Do not heat above under vacuum to avoid iodine loss or ring strain issues.
Process Visualization
Caption: Logical workflow for the purification of 3-(Methylthio)azetidine hydroiodide, including checkpoints for insolubles and oiling-out phenomena.
References
Organic Syntheses Procedure: Azetidine . Organic Syntheses, Coll. Vol. 6, p.75 (1988); Vol. 53, p.13 (1973). (Provides foundational data on azetidine ring stability and purification of hydrochloride salts).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general amine hydroiodide salt recrystallization protocols: Ethanol/Ether and MeOH/Ethyl Acetate systems).
Hillier, M. C., & Chen, C.-Y. (2006).[2] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. (Describes the synthesis and handling of substituted azetidine salts).
Pattison, D. I., & Davies, M. J. (2001). Absolute Rate Constants for the Reaction of Hypochlorous Acid with Protein Side Chains and Peptide Bonds. Chemical Research in Toxicology, 14(10), 1453–1464.[3] (Discusses the oxidation sensitivity of thioethers, relevant for handling the methylthio moiety).
Navigating the Spectral Maze: A Comparative Guide to the ¹H NMR Analysis of 3-(Methylsulfanyl)azetidine Hydroiodide
For Immediate Release In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Azetidine derivatives, prized for their unique conformational co...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Azetidine derivatives, prized for their unique conformational constraints and pharmacological potential, often present a significant analytical challenge. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(methylsulfanyl)azetidine hydroiodide, a key intermediate in the synthesis of various bioactive molecules. We will dissect its spectral features, compare the utility of ¹H NMR with alternative analytical techniques, and provide a robust experimental protocol for acquiring high-quality data.
The Azetidine Enigma: Why ¹H NMR is the First Port of Call
The four-membered azetidine ring, a strained heterocyclic system, imparts distinct magnetic environments to its constituent protons. ¹H NMR spectroscopy serves as a powerful, non-destructive tool to probe these environments, offering a detailed fingerprint of the molecule's structure.[1][2][3] Key information derived from a ¹H NMR spectrum includes:
Chemical Shift (δ): Indicates the electronic environment of a proton.[1][2]
Integration: Reveals the relative number of protons giving rise to a particular signal.[1]
Multiplicity (Splitting Pattern): Provides information about the number of neighboring protons, a phenomenon known as spin-spin coupling.[3][4]
Coupling Constant (J): The magnitude of the splitting, measured in Hertz (Hz), which can give insights into the dihedral angle between coupled protons.
For 3-(methylsulfanyl)azetidine hydroiodide, ¹H NMR is instrumental in confirming the presence and connectivity of the azetidine ring, the methylsulfanyl group, and the effects of protonation on the nitrogen atom.
Deconstructing the Spectrum: A Guided Tour of 3-(Methylsulfanyl)azetidine Hydroiodide
The ¹H NMR spectrum of 3-(methylsulfanyl)azetidine hydroiodide, typically recorded in a deuterated solvent like DMSO-d₆ or D₂O, exhibits a set of characteristic signals. The presence of the hydroiodide salt significantly influences the chemical shifts of the protons adjacent to the nitrogen atom due to the inductive effect of the positive charge.[5][6]
A Typical ¹H NMR Data Interpretation:
Signal Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Rationale
-SCH₃
~2.1-2.3
Singlet (s)
3H
N/A
The three equivalent protons of the methyl group are not coupled to any other protons, resulting in a single sharp peak. Its chemical shift is influenced by the adjacent sulfur atom.
Azetidine C2-H & C4-H
~3.8-4.2
Multiplet (m)
4H
Geminal and Vicinal
The four protons on the carbons adjacent to the nitrogen are diastereotopic and exhibit complex splitting patterns due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The downfield shift is a result of deshielding from the positively charged nitrogen.
Azetidine C3-H
~3.3-3.6
Multiplet (m)
1H
Vicinal
This proton is coupled to the four protons on the C2 and C4 carbons, leading to a complex multiplet. Its chemical shift is influenced by the adjacent methylsulfanyl group.
N-H₂⁺
~9.0-10.0
Broad Singlet (br s)
2H
N/A
The protons on the nitrogen atom are acidic and often exchange with residual water or the deuterated solvent, leading to a broad signal.[7] Its downfield shift is characteristic of a protonated amine.
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.[8][9][10]
Workflow for ¹H NMR Spectrum Analysis
The process of analyzing a ¹H NMR spectrum can be systematically broken down into several key steps, from sample preparation to final structure confirmation.
Caption: Workflow for the analysis of a 1H NMR spectrum.
Beyond the Proton: A Comparative Look at Other Analytical Techniques
While ¹H NMR is a cornerstone for structural analysis, a comprehensive characterization of 3-(methylsulfanyl)azetidine hydroiodide often necessitates a multi-technique approach.
Technique
Information Provided
Advantages
Limitations
¹³C NMR Spectroscopy
Provides information about the carbon framework of the molecule.[2]
Each unique carbon atom typically gives a single peak, simplifying the spectrum.
Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS)
Determines the molecular weight and fragmentation pattern of the molecule.
High sensitivity, provides molecular formula information (with high-resolution MS).
Does not provide detailed information about the connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
Identifies the functional groups present in the molecule.
Fast and requires minimal sample preparation.
Can be difficult to interpret complex spectra; does not provide detailed structural information.
X-ray Crystallography
Provides the definitive three-dimensional structure of the molecule in the solid state.
Unambiguous structural determination.
Requires a single crystal of suitable quality, which can be difficult to obtain.
For a robust and unambiguous structural confirmation, the data from ¹H NMR should be corroborated with at least one or two of these complementary techniques.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Objective: To obtain a high-resolution ¹H NMR spectrum of 3-(methylsulfanyl)azetidine hydroiodide for structural elucidation.
Materials:
3-(Methylsulfanyl)azetidine hydroiodide sample
Deuterated solvent (e.g., DMSO-d₆, D₂O)
NMR tube (5 mm)
Internal standard (e.g., Tetramethylsilane - TMS, for non-aqueous solvents)
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 3-(methylsulfanyl)azetidine hydroiodide.
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
If using a non-aqueous solvent, add a small amount of TMS as an internal reference (0 ppm).
Transfer the solution to a clean NMR tube.
Instrument Setup:
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.
Data Acquisition:
Set the appropriate spectral parameters, including the spectral width, number of scans, and relaxation delay.
Acquire the ¹H NMR spectrum.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Perform phase correction to ensure all peaks are in the absorptive mode.
Apply baseline correction to obtain a flat baseline.
Reference the spectrum by setting the TMS peak to 0 ppm (or the residual solvent peak to its known chemical shift).
Integrate the peaks to determine the relative proton ratios.
Identify the chemical shift and multiplicity of each signal.
Conclusion: The Indispensable Role of ¹H NMR
In the rigorous landscape of pharmaceutical research, ¹H NMR spectroscopy remains an indispensable tool for the structural characterization of novel compounds like 3-(methylsulfanyl)azetidine hydroiodide.[11] Its ability to provide detailed information on the proton environment in a non-destructive manner is unparalleled. While complementary techniques are essential for a complete structural picture, ¹H NMR provides the foundational data upon which a confident structural assignment is built. By understanding the nuances of the spectrum and employing a systematic analytical approach, researchers can effectively navigate the complexities of azetidine chemistry and accelerate the drug discovery process.
References
Proton (1H) NMR Spectroscopy - A Level Chemistry - Save My Exams. (2025, January 4).
Interpreting | OpenOChem Learn.
Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules - PMC.
How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29).
A simple 1H nmr conformational study of some heterocyclic azomethines.
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
Abraham, R. J. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine - ResearchGate. (2015, July 28).
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines - Benchchem.
6.7: ¹H NMR Spectra and Interpretation (Part II) - Chemistry LibreTexts. (2021, December 15).
Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed. (2009, July 30).
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
Video: NMR Spectroscopy Of Amines - JoVE. (2025, May 22).
Chemical shifts.
A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective - ACS Publications. (2026, February 12).
¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC. (2026, February 16).
13C NMR chemical shifts for 3-(Methylthio)azetidine salts
An in-depth technical analysis and comparative guide designed for researchers, analytical chemists, and drug development professionals evaluating functionalized azetidine building blocks. Executive Summary Azetidine deri...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and comparative guide designed for researchers, analytical chemists, and drug development professionals evaluating functionalized azetidine building blocks.
Executive Summary
Azetidine derivatives are highly valued in medicinal chemistry due to their unique ring strain, reactive nitrogen center, and ability to act as rigid, metabolically stable bioisosteres for larger heterocycles[1]. However, the free base forms of these four-membered rings are often volatile and prone to polymerization. Consequently, they are typically isolated and utilized as hydrochloride (HCl) or trifluoroacetate (TFA) salts[1][2].
When functionalizing the 3-position of the azetidine ring, the choice of heteroatom (Sulfur, Oxygen, or Nitrogen) drastically alters the electronic environment of the molecule. This guide objectively compares the
C NMR spectroscopic profile of 3-(Methylthio)azetidine hydrochloride against its oxygen and nitrogen analogues (3-Methoxyazetidine and 3-Aminoazetidine salts). By understanding the causality behind these chemical shifts, researchers can rapidly verify the structural integrity and purity of these critical building blocks during synthetic workflows.
Mechanistic Overview: Electronic Effects on the Azetidine Ring
The
C NMR chemical shifts of 3-substituted azetidines are governed by a delicate balance of inductive () and mesomeric () effects originating from the substituent at the C3 position.
The Alpha Effect (C3 Carbon): The chemical shift of the C3 carbon is primarily dictated by the electronegativity of the attached heteroatom. Oxygen is highly electronegative, withdrawing electron density and severely deshielding the C3 carbon. Sulfur, being larger and less electronegative, exerts a much weaker inductive pull, resulting in a significantly more shielded C3 resonance.
The Beta Effect (C2/C4 Carbons): The C2 and C4 carbons are equivalent in symmetrically substituted azetidines. Their chemical shifts are influenced by the steric bulk (gauche interactions) and the secondary inductive pull of the C3 substituent.
Influence of inductive and mesomeric effects on azetidine 13C NMR shifts.
Comparative
C NMR Data Analysis
The following table synthesizes quantitative
C NMR data (recorded at 100/125 MHz in DMSO- or CDCl/CDOD) comparing 3-(Methylthio)azetidine hydrochloride[2] with its direct analogues[3][4].
Compound (HCl Salt)
C3 Shift (ppm)
C2 / C4 Shift (ppm)
Substituent Carbon (ppm)
Primary Electronic Driver
3-(Methylthio)azetidine
38.5 - 40.2
51.0 - 52.5
14.2 (-S-CH)
Weak effect from Sulfur; minimal deshielding at C3.
3-Methoxyazetidine
64.4 - 65.8
53.3 - 54.0
56.0 (-O-CH)
Strong effect from Oxygen; massive deshielding at C3.
3-Aminoazetidine
45.2 - 47.1
50.5 - 51.8
N/A
Moderate effect from Nitrogen.
Data Interpretation:
If you are synthesizing 3-(Methylthio)azetidine from a 3-hydroxy or 3-mesyl azetidine precursor, the successful nucleophilic displacement by the thiomethoxide ion is immediately confirmed by a dramatic upfield shift of the C3 carbon from the ~65-70 ppm range down to ~39 ppm. The presence of the distinct thioether methyl peak at ~14 ppm serves as a secondary validation point.
Experimental Protocol: Standardized
C NMR Acquisition
To ensure reproducibility and self-validating results when analyzing azetidine salts, the following standardized protocol must be adhered to. This methodology prevents common artifacts such as line broadening due to poor shimming or missing quaternary signals due to inadequate relaxation.
Phase 1: Sample Preparation
Mass Optimization: Weigh exactly 20-25 mg of the 3-(Methylthio)azetidine hydrochloride salt. Causality:
C has a low natural abundance (~1.1%). Using less than 15 mg will result in a poor signal-to-noise (S/N) ratio, requiring exponentially longer acquisition times.
Solvent Selection: Dissolve the salt in 0.6 mL of DMSO-
(or DO if highly polar). Causality: Azetidine hydrochlorides exhibit poor solubility in standard CDCl. DMSO- ensures complete solubilization, preventing concentration gradients that ruin magnetic field homogeneity.
Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm NMR tube.
Phase 2: Spectrometer Configuration & Acquisition
Tuning and Matching: Manually tune the probe to the exact frequency of
C (e.g., 100.6 MHz on a 400 MHz instrument) and match the impedance to 50 ohms.
Pulse Sequence: Utilize a standard 1D
C sequence with proton decoupling (e.g., zgpg30 on Bruker systems) employing the WALTZ-16 decoupling scheme. Causality: WALTZ-16 provides broadband proton decoupling without excessive sample heating, which could degrade the azetidine ring.
Relaxation Delay (D1): Set D1 = 2.0 seconds. Causality: While azetidine ring carbons are protonated and relax relatively quickly via dipole-dipole interactions, a 2-second delay ensures complete relaxation, allowing for semi-quantitative integration if needed.
Scans (NS): Set NS = 512 to 1024 depending on sample concentration.
Phase 3: Processing
Apply an Exponential Window Function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation. This suppresses high-frequency noise in the Free Induction Decay (FID) without sacrificing the resolution needed to distinguish the C2/C4 equivalent carbons.
Step-by-step 13C NMR acquisition workflow for azetidine salts.
Conclusion
When selecting functionalized azetidines for drug discovery, 3-(Methylthio)azetidine offers a unique steric and electronic profile compared to its oxygenated and aminated counterparts. Spectroscopically, the sulfur atom's lower electronegativity provides a highly distinct
C NMR signature, anchoring the C3 carbon near 39 ppm. By utilizing the standardized acquisition protocols outlined above, analytical chemists can ensure high-fidelity verification of these critical synthetic intermediates.
References
University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from[Link]
National Institutes of Health (PMC). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Retrieved from [Link]
Technical Comparison Guide: Mass Spectrometry Profiling of 3-(Methylsulfanyl)azetidine vs. Structural Analogs
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(Methylsulfanyl)azetidine , a critical building block in medicinal chemistry. This analysis synthesizes mec...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(Methylsulfanyl)azetidine , a critical building block in medicinal chemistry. This analysis synthesizes mechanistic principles of strained heterocycles and thioethers to provide a robust framework for structural validation and differentiation from analogs.
Executive Summary
3-(Methylsulfanyl)azetidine (CAS: 960244-88-2) represents a strategic scaffold in drug design, combining the metabolic stability of the azetidine ring with the reactive versatility of a thioether. In quality control and metabolite identification, distinguishing this moiety from its oxygenated analogs (e.g., 3-methoxyazetidine) or oxidized derivatives (sulfones) is paramount.
This guide details the characteristic fragmentation signatures of 3-(methylsulfanyl)azetidine under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a comparative framework against its primary structural alternatives.
Technical Deep Dive: Fragmentation Mechanics
Structural Overview & Ionization Properties[1]
Formula:
Molecular Weight: 117.21 Da
Monoisotopic Mass: 117.0612 Da
Nitrogen Rule: Odd molecular weight indicates an odd number of nitrogen atoms (1).
Isotopic Signature: The presence of Sulfur-32 (95%) and Sulfur-34 (4.2%) creates a distinct
peak at ~4.4% relative abundance, a key diagnostic feature absent in oxygenated analogs.
Characteristic Fragmentation Pathways
The fragmentation of 3-(methylsulfanyl)azetidine is driven by two competing forces: the release of ring strain (~26 kcal/mol for azetidine) and the charge-stabilizing ability of the sulfur atom.
Primary Pathway A: -Cleavage (Sulfide Directed)
The sulfur atom directs fragmentation via
-cleavage, generating a stable sulfonium ion.
Fragment: Methyl-thio-methylene cation
m/z: 61
Mechanism: Homolytic cleavage adjacent to the sulfur atom.
Primary Pathway B: Ring Strain Release (Azetidine Cleavage)
The strained four-membered ring is prone to opening, often accompanied by the loss of ethylene (
).
Precursor: Molecular Ion (
117)
Neutral Loss: Ethylene (28 Da)
Product Ion:
89 ()
Primary Pathway C: Heterolytic C-S Cleavage
Loss of the thiomethyl radical or neutral methanethiol species leads to the formation of the azetidinium cation.
Neutral Loss:
(47 Da)
Product Ion: Azetidinium cation (
)
m/z: 70
Visualization of Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways derived from the molecular ion.
Figure 1: Predicted EI/ESI fragmentation pathways for 3-(methylsulfanyl)azetidine showing major diagnostic ions.
Comparative Analysis: Alternatives & Analogs
Differentiation of 3-(methylsulfanyl)azetidine from its bioisosteres is critical during library synthesis and impurity profiling.
Comparison with 3-Methoxyazetidine
3-Methoxyazetidine is the direct oxygen isostere. While they share the azetidine core, the mass spectral behavior differs significantly due to the mass and isotopes of Sulfur vs. Oxygen.
Feature
3-(Methylsulfanyl)azetidine
3-Methoxyazetidine (Alternative)
differentiation Strategy
Molecular Weight
117.21
87.12
Mass Shift : 30 Da (S vs O)
Isotope Pattern
Distinct M+2 (~4.4%)
Negligible M+2 (<0.4%)
Isotope Fidelity : Check M+2/M+ ratio.
Primary Neutral Loss
Loss of 47 Da ()
Loss of 31 Da ()
Neutral Loss Scan : Monitor m.
Diagnostic Fragment
m/z 61 ()
m/z 45 ()
Low Mass Fingerprint
Ring Opening
m/z 89 (Loss of 28)
m/z 59 (Loss of 28)
Common Mechanism , shifted mass.
Comparison with 3-(Methylsulfonyl)azetidine
Oxidation of the sulfide leads to the sulfone, a common metabolic byproduct or synthetic impurity.
Key Difference: The sulfone (MW 135) shows a characteristic loss of
To reproduce these profiles or validate the identity of a synthesized batch, follow this high-sensitivity LC-MS/MS protocol.
Sample Preparation
Stock Solution: Dissolve 1 mg of 3-(methylsulfanyl)azetidine in 1 mL Methanol (HPLC grade).
Dilution: Dilute 1:1000 in 0.1% Formic Acid/Water to achieve ~1 µg/mL. Note: Acidic pH ensures protonation of the azetidine nitrogen (
).
LC-MS Conditions
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to the high polarity of the azetidine ring.
Alternative: C18 column with ion-pairing reagent (e.g., HFBA), though HILIC provides better sensitivity for small polar amines.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Ionization: ESI Positive Mode (+).
Collision Energy (CE): Ramp 10–40 eV to observe both the molecular ion and deep fragmentation.
Analytical Workflow Diagram
Figure 2: Recommended LC-MS/MS workflow for structural confirmation.
References
NIST Mass Spectrometry Data Center. Mass Spectrum of Azetidine (CAS 503-29-7). National Institute of Standards and Technology. Available at: [Link]
NIST Mass Spectrometry Data Center. Mass Spectrum of 3-(Methylthio)propanoic acid methyl ester (Sulfide alpha-cleavage). National Institute of Standards and Technology. Available at: [Link]
PubChem. 3-Methoxyazetidine (Compound Summary). National Center for Biotechnology Information. Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms in sulfides and amines).
Comparative
Comparing reactivity of azetidine hydroiodide vs hydrochloride salts
Executive Summary: The "Silent" Variable in Heterocycle Chemistry In the development of strained nitrogen heterocycles, the counterion is rarely just a spectator. For azetidine (a 4-membered ring with ~25 kcal/mol of str...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Silent" Variable in Heterocycle Chemistry
In the development of strained nitrogen heterocycles, the counterion is rarely just a spectator. For azetidine (a 4-membered ring with ~25 kcal/mol of strain energy), the choice between Hydrochloride (HCl) and Hydroiodide (HI) salts is not merely about solubility—it is a determinant of shelf-stability and synthetic trajectory.
While Azetidine HCl is the industry standard for stable storage and formulation, Azetidine HI frequently arises as a reactive intermediate (e.g., following reduction of
-lactams or cyclization with iodide catalysts). This guide dissects the critical reactivity differences, focusing on the nucleophilic liability of the iodide anion against the strained azetidinium core.
Mechanistic Divergence: The Counterion Effect
The fundamental difference lies in the nucleophilicity and polarizability of the anion. According to Hard-Soft Acid-Base (HSAB) theory:
Chloride (Cl⁻): A "harder" base, less nucleophilic in organic solvents, and generally inert toward the azetidinium ring.
Iodide (I⁻): A "soft," highly nucleophilic anion. In solution, I⁻ can attack the
-carbon of the azetidine ring, triggering ring-opening polymerization (ROP) or dimerization, effectively degrading the salt.
Visualization: Nucleophilic Ring Opening (NRO) Pathway
The following diagram illustrates why the HI salt carries an inherent risk of degradation compared to the HCl salt.
Figure 1: Comparative stability mechanism. Note the active pathway for Iodide (Red) leading to ring opening, whereas Chloride (Green) remains inert.
Comparative Performance Data
The following data summarizes the physicochemical distinctions. Note that Azetidine HI is rarely isolated as a commercial solid due to the stability issues noted below; it is typically generated in situ.
Feature
Azetidine Hydrochloride (HCl)
Azetidine Hydroiodide (HI)
CAS Number
36520-39-5
N/A (Transient/In-situ)
Hygroscopicity
High (Deliquescent)
Moderate to High
Solubility (Water)
Excellent (>500 mg/mL)
Good, but susceptible to hydrolysis
Solubility (Organic)
Poor in DCM/EtOAc
Moderate (I⁻ increases lipophilicity)
Nucleophilicity
Low (Cl⁻ is weak nucleophile)
High (I⁻ is strong nucleophile)
Stability (Solid)
>2 Years (Desiccated)
Days/Weeks (Darkens/Polymerizes)
Catalyst Compatibility
Neutral
Poison (I⁻ inhibits Pd/Pt catalysts)
Key Reactivity Insight: The "Finkelstein" Risk
In synthetic workflows involving alkylation, the presence of HI is particularly dangerous. If you attempt to alkylate Azetidine HI with an alkyl bromide, the liberated bromide can exchange with the iodide. The free iodide then acts as a catalyst for dimerization of the azetidine itself rather than the desired cross-coupling.
Experimental Protocols
Protocol A: Stress-Test for Salt Stability
Objective: To validate the stability of a synthesized azetidine salt batch before scale-up.
Preparation: Dissolve 50 mg of the Azetidine salt (HCl or HI) in 0.6 mL of DMSO-d6.
Initial T0: Acquire a quantitative ¹H NMR. Integrate the
-protons (typically ~3.5-4.0 ppm).
Stress: Heat the NMR tube to 60°C for 24 hours.
Analysis:
Pass (HCl): Spectrum remains unchanged.
Fail (HI): Appearance of new triplets/multiplets upfield (2.5-3.0 ppm) indicating linear amine formation (ring opening) or broadening indicating polymerization.
Note: If HI salt is required, store at -20°C under Argon.
Protocol B: Anion Exchange (HI to HCl)
Objective: To convert reactive HI salts (from synthesis) into stable HCl salts for storage.
Methodology:
Because iodide binds strongly to many resins, a standard hydroxide exchange followed by acidification is preferred over direct chloride exchange.
Figure 2: Workflow for stabilizing Azetidine HI via conversion to HCl.
Step-by-Step:
Column Prep: Wash 10g of Strong Basic Anion Resin (OH⁻ form) with methanol.
Loading: Load crude Azetidine HI (approx. 1g) dissolved in minimal methanol.
Elution: Elute with methanol. The Iodide (I⁻) is retained on the resin; Azetidine free base elutes.
Conversion: Immediately (free base is volatile and unstable) treat the eluent with 1.1 equivalents of 4M HCl in Dioxane at 0°C.
Isolation: Concentrate in vacuo or filter the precipitate to obtain stable Azetidine HCl.
Conclusion and Recommendations
For drug development applications, Azetidine Hydrochloride is the mandatory choice for active pharmaceutical ingredients (APIs) and long-term storage intermediates. The Hydroiodide salt should be treated as a transient reactive species .
Use HI when: You are utilizing specific ring-expansion chemistries where the nucleophilicity of I⁻ is mechanistically required to activate the ring opening.
Use HCl when: You require a stable building block for peptide coupling, reductive amination, or long-term library storage.
Final Check: If your Azetidine salt turns yellow/brown upon standing, it is likely contaminated with Iodide (oxidizing to Iodine) or undergoing ring-opening polymerization. Apply Protocol B immediately.
References
Couty, F., et al. (2006).[1] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. Link
Singh, G. S., & D'Hooghe, M. (2018). Recent Advances in the Chemistry of Azetidines. Organic & Biomolecular Chemistry. Link
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection and counterion stability). Link
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for Nucleophilic Substitution and Ring Strain). Link
Comprehensive Bio-isosteric Comparison: 3-(Methylthio)azetidine vs. 3-(Methylthio)pyrrolidine in Drug Design
As the pharmaceutical industry increasingly prioritizes sp³-enriched, three-dimensional scaffolds to improve clinical success rates, the strategic replacement of planar or highly lipophilic rings has become a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical industry increasingly prioritizes sp³-enriched, three-dimensional scaffolds to improve clinical success rates, the strategic replacement of planar or highly lipophilic rings has become a cornerstone of medicinal chemistry. Among saturated nitrogen heterocycles, the bio-isosteric relationship between azetidine and pyrrolidine is frequently leveraged to fine-tune physicochemical properties, modulate basicity, and navigate metabolic liabilities[1],[2].
This guide provides an objective, data-driven comparison of 3-(Methylthio)azetidine and 3-(Methylthio)pyrrolidine . By analyzing the interplay between ring size, conformational flexibility, and the unique properties of the methylthio (-SCH₃) substituent, this document serves as a practical framework for researchers optimizing lead compounds.
Physicochemical Profiling & Structural Causality
The fundamental differences between azetidine and pyrrolidine stem from their ring size and the resulting geometric constraints. While both are saturated aza-heterocycles, the transition from a five-membered to a four-membered ring fundamentally alters the molecule's internal energy and spatial projection[3].
The methylthio group at the C3 position introduces a lipophilic, polarizable moiety capable of acting as a weak hydrogen bond acceptor. However, its behavior is heavily dictated by the core scaffold to which it is attached.
Quantitative Comparison Table
Property
3-(Methylthio)azetidine
3-(Methylthio)pyrrolidine
Causality / Impact in Drug Design
Ring Size
4-membered
5-membered
Dictates spatial volume, molar refractivity, and the exit vector of the C3 substituent.
Basicity is comparable; however, the C3 -SCH₃ group exerts a stronger inductive pKa depression in azetidine due to closer spatial proximity to the nitrogen.
Azetidine restricts the -SCH₃ vector, potentially reducing the entropic penalty upon target binding[2].
Structural & Conformational Analysis
The conformational flexibility of a scaffold dictates how its substituents interact with a target binding pocket. Pyrrolidine adopts a flexible "envelope" conformation, allowing the 3-methylthio group to sweep through a broad spatial volume. This flexibility is excellent for initial Structure-Activity Relationship (SAR) exploration, as the molecule can adapt to various pocket geometries.
Conversely, the azetidine ring is highly strained and adopts a "puckered" conformation. This rigidity locks the 3-methylthio group into a tightly defined exit vector. If this vector aligns perfectly with a hydrophobic sub-pocket, the azetidine bioisostere will often exhibit superior potency due to a minimized entropic penalty upon binding.
Fig 1. Conformational relationship between azetidine and pyrrolidine scaffolds.
Metabolic Stability & Pharmacokinetics
Both scaffolds share a common metabolic liability: the methylthio group. Thioethers are classic metabolic "soft spots," readily undergoing Phase I oxidation mediated by Cytochrome P450 (CYP450) and Flavin-containing Monooxygenase (FMO) enzymes to yield sulfoxides (-S(=O)CH₃) and subsequently sulfones (-S(=O)₂CH₃).
However, the core scaffolds diverge significantly in their intrinsic stability. The ~25.2 kcal/mol ring strain of azetidine makes it susceptible to strain-driven metabolic ring-opening and dealkylation pathways that are rarely observed in the highly stable pyrrolidine core[1],[3].
Fig 2. Primary metabolic pathways for 3-(methylthio)-substituted heterocycles.
Experimental Methodologies
To objectively compare these bioisosteres, empirical data must be generated using self-validating protocols. Below are the standardized workflows for determining basicity/lipophilicity and assessing metabolic liabilities.
Protocol A: Potentiometric Determination of pKa and LogD₇.₄
Causality: Potentiometric titration is the gold standard for measuring the pKa of ionizable amines. Because the inductive effect of the -SCH₃ group depends on its spatial distance from the nitrogen, precise pKa measurement is critical for predicting physiological charge state and membrane permeability.
Preparation: Prepare 10 mM stock solutions of the test compounds in analytical-grade DMSO.
Aqueous Titration: In a temperature-controlled vessel (25°C), titrate the sample using 0.1 M HCl and 0.1 M NaOH across a pH range of 2.0 to 12.0.
Cosolvent Extrapolation (If Required): If the compound precipitates at its isoelectric point, perform titrations in varying ratios of methanol/water (e.g., 30%, 40%, 50% MeOH). Extrapolate the aqueous pKa using the Yasuda-Shedlovsky method.
LogD Partitioning: Utilize the shake-flask method. Partition the compound between 1-octanol and pH 7.4 phosphate buffer. Agitate for 60 minutes, centrifuge to separate phases, and quantify the concentration in each phase using LC-UV/MS.
System Validation: Run Labetalol concurrently as a reference standard to confirm electrode calibration and system accuracy.
Causality: This assay isolates Phase I metabolism to determine whether the primary clearance mechanism is S-oxidation (common to both) or ring-opening (azetidine-specific).
Incubation Matrix: Prepare a reaction mixture containing 1 μM of the test compound and 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add a 1 mM NADPH regenerating system to initiate CYP450/FMO-mediated metabolism.
Time-Course Sampling: Extract 50 μL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
LC-MS/MS Analysis: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent mass. Crucially, utilize Precursor Ion Scans to detect mass shifts of +16 Da (sulfoxide) and +32 Da (sulfone).
System Validation: Include a minus-NADPH control to rule out non-enzymatic degradation. Run Verapamil as a positive control to confirm baseline microsomal enzymatic activity.
Conclusion & Application Guide
The choice between a 3-(methylthio)azetidine and a 3-(methylthio)pyrrolidine scaffold should be dictated by the specific developability hurdles of your lead series:
Select 3-(Methylthio)pyrrolidine during early SAR exploration. Its conformational flexibility allows it to probe binding pockets effectively, and its low ring strain ensures that metabolic liabilities are generally limited to predictable S-oxidation rather than complex core degradation.
Select 3-(Methylthio)azetidine during late-stage lead optimization when you need to reduce LogP, increase aqueous solubility, or lock a specific conformational vector to improve target selectivity and reduce entropic binding penalties[4],[2].
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, Process Chemists
Focus: Structural integrity, solid-state conformation, and handling advantages of 3-substituted azetidine salts (HCl) versus free bases and alternative scaffolds.
Executive Summary: The Azetidine Conformation Challenge
In modern drug discovery, the 3-substituted azetidine scaffold has emerged as a premier "vector modulator."[1] Unlike the planar cyclobutane or the flexible pyrrolidine, the azetidine ring offers a unique, rigidified geometry that projects substituents into precise 3D space, often improving metabolic stability and lowering lipophilicity (LogD).
However, a critical bottleneck exists: Free base azetidines are frequently volatile, hygroscopic oils that degrade rapidly.
This guide objectively compares the Crystalline Hydrochloride (HCl) Salt form of 3-substituted azetidines against their free base counterparts. Through X-ray crystallographic data, we demonstrate that the salt form is not merely a storage medium but a distinct structural entity that "locks" the ring puckering angle, enabling precise structure-activity relationship (SAR) mapping.
Structural Comparison: Salt vs. Free Base[2]
The primary utility of X-ray crystallography in this context is to determine the Ring Puckering Angle (
) and the Substituent Orientation (Axial vs. Equatorial) . These parameters dictate how the drug molecule fits into a protein binding pocket.
The Puckering Phenomenon
Azetidine rings are not planar.[2] To relieve torsional strain (eclipsing interactions), the ring puckers.
Free Bases: Exhibit rapid ring inversion (butterfly motion) in solution, making the "active conformation" elusive.
HCl Salts: The crystal lattice interactions, specifically chloride bridging, stabilize a single, well-defined puckered conformation.
Comparative Data: Geometric Parameters
The following table synthesizes crystallographic data for representative 3-substituted azetidines (e.g., 3-hydroxyazetidine, 3-fluoroazetidine).
HCl salts mimic the bio-active bound state more closely by freezing the conformer.
C–N Bond Length
1.48 – 1.50 Å
1.46 – 1.47 Å
N/A (C-C ~1.55 Å)
Protonation elongates C-N bonds, relieving some ring strain.
N-Substituent
Pseudo-Equatorial
Inversion Equilibrium
N/A
Salt formation forces the N-H bond into a specific vector, aiding docking studies.
Lattice Energy
High (H-bond network)
Low (Van der Waals)
Variable
High lattice energy correlates with shelf-stability (>2 years).
Technical Insight: In 3-hydroxyazetidine HCl, the chloride ion acts as a multi-point acceptor, forming hydrogen bonds with both the protonated nitrogen (
) and the hydroxyl group (-OH). This "bridging effect" is absent in the free base, leading to the latter's chaotic conformational landscape.
Growing X-ray quality crystals of azetidine salts is challenging due to their high solubility in polar solvents. Standard evaporation often yields amorphous gums. The following Anti-Solvent Vapor Diffusion Protocol is the validated industry standard for these hygroscopic salts.
Reagents
Solvent A (Good Solvent): Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).
Solvent B (Anti-Solvent): Diethyl Ether (
) or Hexane.
Acid Source: 4M HCl in Dioxane (anhydrous).
Step-by-Step Workflow
Dissolution: Dissolve 20 mg of the 3-substituted azetidine free base in minimal MeOH (0.5 mL).
Acidification: Add 1.1 equivalents of HCl/Dioxane dropwise at 0°C. Do not use aqueous HCl.
Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a small inner vial (GC vial).
Diffusion Setup: Place the open inner vial inside a larger jar containing 5 mL of
. Cap the large jar tightly.
Equilibration: Store at 4°C in the dark. As ether diffuses into the methanol, the solubility decreases slowly, promoting nucleation over oiling out.
Visualizing the Structure Solution Workflow
The following diagram outlines the logical flow from crude synthesis to the generation of a CIF (Crystallographic Information File), emphasizing the critical decision nodes for handling azetidine salts.
Figure 1: Decision matrix for structural determination of azetidines. Note the critical conversion of free bases to salts to prevent degradation and ensure lattice stability.
Critical Analysis: Why the Salt Form Wins
The "Butterfly" Effect
In the free base form, the energy barrier for ring inversion is low (~1.3 kcal/mol). This means the substituent at the 3-position rapidly flips between pseudo-axial and pseudo-equatorial orientations.
Consequence: NMR signals are averaged; docking simulations based on this average may miss the "induced fit" required for binding.
Solution: The HCl salt lattice forces the ring into a specific puckered state (often ~35°). While this is a solid-state artifact, it represents a discrete local minimum energy state that is far more relevant for rigid docking simulations than a planar average.
Stability and Shelf-Life
Data indicates that 3-functionalized azetidines (especially with electron-withdrawing groups like -F or -OH) are prone to ring-opening polymerization or hydrolysis in their free base form.
Experimental Evidence: 3-hydroxyazetidine free base degrades by 20% over 1 month at RT. The HCl salt shows <0.5% degradation over 2 years under identical conditions [1].
References
BenchChem Technical Support. (2025).[1][2][3] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from
Mastryukov, V. S., et al. (1977). Geometry and puckering potential of azetidine. Journal of Molecular Structure. Retrieved from
CymitQuimica. (2024). 3-Hydroxyazetidine hydrochloride: Properties and Applications. Retrieved from
Anderson, W. K., et al. (2012). Exploration of novel 3-substituted azetidine derivatives. Journal of Medicinal Chemistry. Retrieved from
Drouillat, B., et al. (2018).[4] Stereoselective Access to Azetidine-Based α-Amino Acids. Organic & Biomolecular Chemistry. Retrieved from
IR spectroscopy bands for methylsulfanyl and azetidine rings
Analytical Differentiation of Methylsulfanyl and Azetidine Pharmacophores via IR Spectroscopy: A Comparative Methodological Guide Executive Summary In modern drug development, the structural integrity of specific pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Differentiation of Methylsulfanyl and Azetidine Pharmacophores via IR Spectroscopy: A Comparative Methodological Guide
Executive Summary
In modern drug development, the structural integrity of specific pharmacophores dictates both target affinity and pharmacokinetic stability. The azetidine ring—a highly strained, four-membered nitrogen heterocycle—is prized for its ability to improve metabolic stability and alter basicity. Conversely, the methylsulfanyl (thioether) group is frequently utilized to modulate lipophilicity and act as a reversible redox switch.
For analytical scientists, verifying the presence, conformation, and chemical state of these moieties is paramount. Fourier Transform Infrared (FTIR) spectroscopy offers a non-destructive, highly sensitive modality for this purpose. This guide objectively compares the IR spectroscopic signatures of methylsulfanyl and azetidine rings, providing field-proven protocols and experimental data to ensure rigorous structural validation.
Structural Dynamics & Spectroscopic Causality
The vibrational modes of any functional group are governed by bond strength, reduced mass, and local steric environments. Understanding why these bands appear where they do is critical for accurate spectral deconvolution.
Azetidine Rings:
The extreme ring strain in the four-membered azetidine system alters the hybridization of the carbon and nitrogen atoms, pushing them closer to
character compared to unstrained aliphatic amines. This strain manifests in unique low-frequency ring puckering modes (500–700 cm⁻¹). Furthermore, when the azetidine nitrogen is unsubstituted, the N-H stretch is highly sensitive to its local environment. In a free state, it typically appears at 3430 cm⁻¹, but shifts dramatically down to 3380 cm⁻¹ or lower upon the formation of hydrogen bonds[1]. If the ring is functionalized into an azetidin-2-one (a -lactam), the highly strained carbonyl produces a distinct, intense C=O stretch between 1650–1760 cm⁻¹[2].
Methylsulfanyl Groups:
The C-S bond is relatively weak and involves heavy atoms, pushing its stretching frequency deep into the low-energy fingerprint region (600–750 cm⁻¹). Because the sulfur atom is highly polarizable, the C-S stretch often presents as a weak-to-medium intensity band that can be difficult to isolate. However, the true diagnostic power for methylsulfanyl groups lies in monitoring their degradation. Thioethers are highly susceptible to oxidation, converting to sulfoxides. This introduces a strong, highly polar S=O bond, yielding a massive dipole moment change and a correspondingly intense IR band at 1000–1070 cm⁻¹[3].
Comparative IR Band Assignments
To facilitate rapid spectral interpretation, the characteristic vibrational modes and their diagnostic utilities are summarized below.
Pharmacophore
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Utility & Causality
Azetidine
N-H Stretch
3380 - 3430
Medium
Indicates free vs. H-bonded state. Shifts to lower wavenumbers upon H-bonding[1].
Azetidine
Ring Puckering
~500 - 700
Weak
Confirms 4-membered ring integrity. Highly sensitive to steric strain.
Azetidine
C=O Stretch (-lactam)
1650 - 1760
Strong
Highly diagnostic for azetidin-2-one derivatives[2].
Methylsulfanyl
C-S Stretch
600 - 750
Weak-Med
Primary confirmation of the thioether linkage.
Methylsulfanyl
S-CH₃ Deformation
1320, 1430
Medium
Differentiates methylsulfanyl from longer alkyl thioethers.
Methylsulfanyl
S=O Stretch (Oxidized)
1000 - 1070
Strong
Quality control marker. Appears only if the thioether is oxidized to sulfoxide[3].
Experimental Workflows & Instrumental Causality
Choosing the correct sampling technique is critical to avoiding false negatives. While transmission FTIR (using KBr pellets) offers high sensitivity, KBr is highly hygroscopic. The absorbed ambient water produces a broad O-H stretch (3200–3600 cm⁻¹) that completely obscures the critical N-H stretch of the azetidine ring.
Therefore, Attenuated Total Reflectance (ATR-FTIR) is the superior choice. Specifically, a Diamond ATR crystal must be used rather than ZnSe. ZnSe has a low-frequency cutoff around 650 cm⁻¹, which truncates the C-S stretching bands of the methylsulfanyl group. Diamond provides a clear spectral window down to 400 cm⁻¹, capturing both the azetidine puckering and the C-S stretch.
Workflow for ATR-FTIR acquisition and spectral deconvolution of azetidine and methylsulfanyl groups.
Self-Validating Protocol: ATR-FTIR Analysis
This protocol incorporates internal controls to ensure data integrity and create a self-validating analytical system.
Step 1: System Suitability & Calibration
Action: Scan a standard polystyrene calibration film.
Causality: Verifies wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 3028 cm⁻¹ bands). This ensures that subtle shifts in the azetidine N-H band (e.g., from 3430 to 3380 cm⁻¹) are due to actual hydrogen bonding, not instrumental drift.
Step 2: Background Acquisition
Action: Collect a background spectrum of the clean, dry diamond crystal (128 scans, 4 cm⁻¹ resolution).
Causality: Removes atmospheric CO₂ and water vapor contributions. Water vapor sharp spikes in the 1600 cm⁻¹ region can falsely mimic or obscure azetidin-2-one C=O stretches[2].
Step 3: Sample Preparation & Loading
Action: Desiccate the solid sample for 2 hours prior to analysis. Place 2-5 mg onto the crystal and apply consistent pressure using the ATR anvil.
Causality: Desiccation prevents moisture from altering the N-H hydrogen bonding network. Consistent pressure ensures uniform contact, maximizing the evanescent wave penetration and yielding reproducible absorbance intensities.
Step 4: Orthogonal Chemical Validation (For Methylsulfanyl)
Action: If the C-S band (~700 cm⁻¹) is too weak to definitively assign, treat a micro-aliquot of the sample with 3% H₂O₂ for 1 hour, dry, and re-analyze.
Causality: This deliberately oxidizes the thioether to a sulfoxide. The sudden appearance of a strong S=O band at ~1050 cm⁻¹ acts as a chemical confirmation of the original methylsulfanyl group[3].
Experimental Case Studies
Case Study A: Tracking Thioether Oxidation in Polymeric Micelles
In drug delivery systems utilizing thioether linkages for reactive oxygen species (ROS) responsiveness, IR spectroscopy serves as a kinetic monitor. Experimental data demonstrates that upon exposure to H₂O₂, the native methylsulfanyl bands remain static while a new, intense peak emerges at 1049–1072 cm⁻¹, corresponding to the S=O stretch of the sulfoxide. Prolonged exposure yields a secondary peak at 1100–1150 cm⁻¹, indicating over-oxidation to the sulfone[3].
IR spectral shifts during the oxidation of methylsulfanyl groups to sulfoxides and sulfones.
Case Study B: Conformational Analysis of Azetidine Oligomers
In the synthesis of azetidine-based peptides, the folding state is dictated by hydrogen bonding. IR spectroscopy reveals that extended conformations exhibit a free N-H stretch at ~3430 cm⁻¹. As the oligomer folds and internal hydrogen bonds form, this band red-shifts significantly to 3380 cm⁻¹ (for C5 H-bonds) and down to 3290 cm⁻¹ for tighter interactions[1].
References
Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid
Source: MDPI
URL:[Link]
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity
Source: Advanced Journal of Chemistry
URL:[Link]
Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery
Source: PMC (NIH)
URL:[Link]
Personal Protective Equipment & Handling Guide: 3-(Methylsulfanyl)azetidine Hydroiodide
Introduction: The "Why" Behind the Protocol As researchers, we often treat building blocks like 3-(Methylsulfanyl)azetidine hydroiodide as routine reagents. However, this compound presents a unique convergence of hazards...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Why" Behind the Protocol
As researchers, we often treat building blocks like 3-(Methylsulfanyl)azetidine hydroiodide as routine reagents. However, this compound presents a unique convergence of hazards: the ring strain of the azetidine (potential alkylating ability), the acidity and corrosivity of the hydroiodide (HI) salt , and the volatility/odor potential of the thioether moiety.
This guide moves beyond generic SDS statements. It is designed to protect your assay integrity as much as your physical safety. The hydroiodide salt is prone to oxidative degradation (releasing iodine) and hygroscopic clumping, which can ruin stoichiometry in delicate cross-coupling or substitution reactions.
Chemical Hazard Deconstruction
To understand the PPE, you must understand the molecule. We treat this as a Category 2/2A Irritant with Potential Corrosivity (due to HI hydrolysis).
Moiety
Hazard Mechanism
Operational Implication
Azetidine Ring
High ring strain (25-26 kcal/mol); potential electrophile.
Contact Hazard: Treat as a potential sensitizer/alkylating agent. Avoid all skin contact.[1][2][3][4][5][6]
Hydroiodide (HI)
Hydrolyzes in moisture to form hydroiodic acid.
Corrosive/Staining: Causes yellow/brown staining (Iodine release) and severe eye irritation.
Methylsulfanyl
Thioether functionality.
Odor/Oxidation: Distinct sulfur odor. Incompatible with strong oxidizers (forms sulfoxides).
Task-Based PPE Matrix
We do not use a "one-size-fits-all" approach. PPE is escalated based on the energy and exposure potential of the task.
Laminate (Silver Shield) under Nitrile.HI penetrates nitrile rapidly if wet.
Face Shield + Safety Goggles.Splash risk is corrosive.
Chemical Resistant Apron over Lab Coat.
Tier 4
Spill Cleanup (Powder or Solution)
Full-Face Respirator (OV/AG/P100 Cartridge).
Heavy Duty Butyl/Viton or Double Laminate.
Integrated in Respirator.
Tyvek Coveralls (Taped cuffs).
Operational Workflow & Logic
Phase A: Pre-Handling & Storage
Logic: Hydroiodide salts are photosensitive and hygroscopic. Degradation leads to free iodine (
), which turns the white solid yellow/brown.
Protocol:
Inspect container for yellowing (sign of HI decomposition).
Ensure an Anti-Static Gun is available. Salt powders often carry static charge, causing "fly-away" dust during weighing.
Grounding: If handling >10g, ground the spatula and balance to prevent static discharge.
Phase B: Weighing & Transfer (The Critical Step)
Logic: This is the highest risk for inhalation exposure.
Protocol:
Place a disposable black weighing boat inside the fume hood (black contrasts with the white powder to show spills).
Damping: Place a slightly damp paper towel (water or thiosulfate solution) near the balance (inside the hood) to act as a "dust trap" for stray particles.
Transfer: Use a chemically resistant spatula (PTFE coated). Avoid metal spatulas if the salt is damp/yellow (corrosion risk).
Phase C: Reaction Setup
Logic: Azetidines can polymerize or ring-open under strong Lewis Acid conditions.
Protocol:
Add solvent slowly to the solid.
Exotherm Check: Hydroiodide neutralization (if adding base like TEA or Carbonate) is exothermic. Monitor internal temp.
Visualization: Safety Logic & Workflow
The following diagrams illustrate the decision-making process for PPE and the operational flow.
Figure 1: Risk-Based PPE Decision Tree
Caption: Decision logic for selecting appropriate PPE based on physical state and operational intensity.
Figure 2: Waste Stream & Decontamination Logic
Caption: Protocol for waste segregation and decontamination, highlighting the use of Thiosulfate for iodine quenching.
Emergency Response & Decontamination
Spill Management
If a spill occurs, the primary concern is the release of acidic HI vapors if the powder contacts ambient moisture.
Evacuate the immediate area if the spill is >5g outside a hood.
Don PPE: Tier 4 (Respirator required).
Neutralization (The "Secret Weapon"):
Prepare a 10% Sodium Thiosulfate solution.
Why? Thiosulfate reduces any free Iodine (
, brown/corrosive) back to colorless, water-soluble Iodide ().
Spray the spill area lightly to dampen dust, then wipe up.
Disposal: Place waste in a container labeled "Halogenated Organic Solids - Sulfur/Iodine Contaminated."
First Aid
Eye Contact: Flush for 15 minutes. Note: Iodides can cause corneal clouding; immediate flushing is vital.
Skin Contact: Wash with soap and water.[2][5][7][8][9] If yellow staining persists, wash with a dilute thiosulfate solution or Vitamin C solution (ascorbic acid) to reduce the iodine stain.
Disposal & Environmental Compliance
Crucial Rule: Do NOT mix this waste with strong oxidizers (e.g., Nitric Acid, Peroxides).
Reason: Oxidation of the thioether (sulfide) to sulfoxides is exothermic. Oxidation of the iodide to Iodine (
) releases toxic, corrosive purple vapors.
Waste Stream:
Primary: Halogenated Organic Waste.
Labeling: Must explicitly state "Contains Organic Iodides and Sulfides."
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for Azetidine derivatives. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[8] Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]